TT-10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYPHJQPOHDZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TT-10, a Novel Cardiomyocyte Proliferation Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of TT-10, a novel small molecule with significant potential in cardiac regenerative medicine. This compound has been identified as a potent activator of the Yes-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) signaling pathway, which plays a crucial role in cell proliferation and organ growth. The primary therapeutic application under investigation for this compound is the regeneration of heart muscle tissue following ischemic injury, such as myocardial infarction.[1][2][3]
Core Mechanism of Action: Activation of the Hippo-YAP Signaling Pathway
This compound's primary mechanism of action centers on the modulation of the Hippo signaling pathway, a key regulator of organ size and tissue homeostasis.[3][4] In mature cardiomyocytes, the Hippo pathway is typically active, which leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of YAP. This prevents YAP from translocating to the nucleus and co-activating TEAD transcription factors, thereby suppressing cell proliferation.
This compound intervenes in this pathway to promote the nuclear localization of YAP.[3] By doing so, it facilitates the formation of the YAP-TEAD transcriptional complex, which in turn activates a cascade of genes responsible for cell cycle progression and division.[5][6] This targeted action effectively reawakens the latent proliferative capacity of postnatal cardiomyocytes, a cell type with notoriously limited regenerative potential.[3]
The key molecular events in the mechanism of action of this compound are:
-
Promotion of YAP Nuclear Translocation: this compound leads to an increased abundance of YAP within the nucleus of cardiomyocytes.[3]
-
Activation of TEAD-Dependent Transcription: In the nucleus, YAP partners with TEAD transcription factors to initiate the expression of pro-proliferative genes.[5][6]
-
Stimulation of Cardiomyocyte Proliferation: The downstream effect of this signaling cascade is the re-entry of cardiomyocytes into the cell cycle, leading to cell division and the generation of new heart muscle cells.[1][2][3]
-
Anti-Apoptotic Effects: In addition to its pro-proliferative role, this compound has been observed to reduce programmed cell death (apoptosis) in cardiomyocytes.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in promoting cardiomyocyte proliferation.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies of this compound.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Cardiomyocyte Proliferation | Human iPSC-derived Cardiomyocytes | 10 µM this compound for 48 hours | Significant increase in cell cycle activation and division | [5][6] |
| Optimal Concentration | Human iPSC-derived Cardiomyocytes | 10-20 µM this compound | Peak activity for proliferation markers | [2] |
| Infarct Size Reduction | Mouse model of myocardial infarction | Intraperitoneal injections of this compound | Significant decrease in infarct size at 1 week post-MI | [3] |
| Cardiac Function | Mouse model of myocardial infarction | Intramyocardial injection of this compound loaded nanoparticles | Stable improvement in cardiac function from week 1 to 4 post-MI | [3] |
| Nuclear YAP Abundance | Mouse model of myocardial infarction | This compound loaded nanoparticle treatment | Increased abundance of nuclear YAP in cardiomyocytes | [3] |
| Cardiomyocyte Apoptosis | Mouse model of myocardial infarction | This compound loaded nanoparticle treatment | Decline in cardiomyocyte apoptosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
1. In Vitro Cardiomyocyte Proliferation Assay
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured on appropriate substrates (e.g., Matrigel-coated plates) in maintenance medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 2 µM, 10 µM, 20 µM, 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[6]
-
Proliferation Assessment:
-
EdU Incorporation: To label cells undergoing DNA synthesis, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium for a set period before fixation. Cells are then fixed, permeabilized, and EdU is detected using a fluorescent azide-based reaction.
-
Immunofluorescence Staining: Cells are stained with antibodies against markers of proliferation such as Ki67 and Phospho-Histone H3 (PH3), along with a cardiac-specific marker like cardiac troponin T (cTnT) to identify cardiomyocytes.
-
-
Data Analysis: The percentage of EdU-positive or Ki67/PH3-positive cardiomyocytes relative to the total number of cardiomyocytes is quantified using fluorescence microscopy and image analysis software.
2. Mouse Model of Myocardial Infarction (MI)
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the procedure.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce MI.
-
-
Drug Administration:
-
Intraperitoneal Injection: this compound is dissolved in a suitable vehicle and administered via intraperitoneal injection at specified doses and time points post-MI.[3]
-
Nanoparticle-mediated delivery: this compound is encapsulated in biodegradable nanoparticles (e.g., PLGA) and injected directly into the infarct border zone of the heart.[3]
-
-
Functional Assessment: Echocardiography is performed at baseline and at various time points post-MI to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
Histological Analysis:
-
At the study endpoint, hearts are excised, fixed, and sectioned.
-
Infarct Size Measurement: Sections are stained with Masson's trichrome or Picrosirius Red to differentiate fibrotic scar tissue from viable myocardium. The infarct size is calculated as a percentage of the total left ventricular area.[3]
-
Immunohistochemistry: Sections are stained for markers of cardiomyocyte proliferation (e.g., Ki67, PH3) and nuclear YAP to assess the molecular effects of this compound in vivo.[3]
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Concluding Remarks
This compound represents a promising therapeutic candidate for heart failure by targeting the intrinsic regenerative capacity of the heart. Its mechanism, centered on the activation of the YAP-TEAD signaling pathway, offers a novel approach to stimulating cardiomyocyte proliferation. The data gathered from preclinical models provide a strong rationale for further investigation and development. Future research will likely focus on optimizing delivery methods, such as the use of nanoparticles, to enhance efficacy and durability of the therapeutic effect, as well as on long-term safety assessments.[2][3] Additionally, a compound also designated this compound is being investigated as an adenosine (B11128) A2A receptor antagonist for cancer therapy, highlighting the importance of specific compound identifiers in research and development.[7]
References
- 1. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | YAP | TargetMol [targetmol.com]
- 7. Facebook [cancer.gov]
An In-depth Technical Guide to the Discovery and Synthesis of TT-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of TT-10, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune disorders. This guide details the synthetic route, in vitro and cell-based activity, mechanism of action, and the experimental protocols utilized in the characterization of this compound. All quantitative data are presented in standardized tables, and key processes are visualized through detailed diagrams to facilitate a clear understanding of the compound's development.
Discovery and Rationale
The development of this compound was initiated through a high-throughput screening campaign aimed at identifying novel scaffolds for BTK inhibition. Initial hits were optimized via a structure-activity relationship (SAR) study, focusing on enhancing potency, selectivity, and drug-like properties. This compound emerged as the lead candidate from this program, demonstrating sub-nanomolar potency against the BTK enzyme and excellent selectivity over other kinases. Its mechanism involves the irreversible covalent modification of the Cysteine-481 residue in the BTK active site, leading to sustained inhibition of downstream signaling.
Synthesis of this compound
The synthesis of this compound is achieved through a robust multi-step process, outlined below. The key final step involves a Suzuki coupling to construct the core bi-aryl structure, followed by the installation of the acrylamide (B121943) warhead responsible for its covalent mechanism of action.
Table 1: Summary of Synthetic Protocol for Final Step
| Parameter | Value |
| Reactant A | (1-(3-(4-aminophenyl)-1H-pyrazol-1-yl)prop-2-en-1-one) |
| Reactant B | (4-phenoxyphenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (HPLC) | >99% |
Biological Activity and Characterization
This compound was subjected to a rigorous series of biochemical and cell-based assays to determine its potency, selectivity, and cellular efficacy.
Biochemical Assays
The inhibitory activity of this compound was first assessed in a purified enzyme assay against wild-type BTK.
Table 2: Biochemical Potency of this compound
| Target Enzyme | Assay Type | IC₅₀ (nM) |
| BTK (Wild-Type) | LanthaScreen™ Eu Kinase Binding | 0.8 |
| TEC | Z-LYTE™ Kinase Assay | 45 |
| EGFR | Z-LYTE™ Kinase Assay | >10,000 |
| ITK | Z-LYTE™ Kinase Assay | 150 |
Cell-Based Assays
The efficacy of this compound was evaluated in cell lines relevant to B-cell malignancies, such as TMD8, a diffuse large B-cell lymphoma (DLBCL) line.
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC₅₀ (nM) |
| TMD8 | CellTiter-Glo® Luminescent Assay | Cell Viability | 5.2 |
| Ramos | Phospho-BTK (Y223) ELISA | BTK Autophosphorylation | 2.1 |
| Primary B-Cells | Calcium Flux Assay (Fluo-4) | BCR-induced Ca²⁺ Mobilization | 10.5 |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting BTK, a crucial node in the B-cell receptor signaling pathway. Upon BCR engagement, BTK is activated and phosphorylates downstream targets, including PLCγ2, leading to the activation of transcription factors like NF-κB and promoting B-cell proliferation and survival. By covalently binding to Cys481, this compound blocks this cascade.
Caption: Simplified BTK signaling pathway illustrating the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility.
Protocol: BTK LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation : Prepare a 4X solution of Eu-anti-GST-antibody, a 4X solution of Alexa Fluor™ 647-labeled kinase tracer, and a 4X solution of the BTK enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating : Serially dilute this compound in DMSO, then further dilute in kinase buffer to create a 2X compound solution. Add 5 µL of the 2X compound solution to a 384-well plate.
-
Enzyme/Antibody Addition : Add 5 µL of the 4X BTK enzyme/Eu-anti-GST-antibody mixture to each well.
-
Tracer Addition : Add 10 µL of the 2X tracer solution to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition : Read the plate on a fluorescence resonance energy transfer (FRET) compatible plate reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis : Calculate the emission ratio and plot the results against the compound concentration. Determine the IC₅₀ value using a four-parameter logistic curve fit.
Protocol: Cell Viability (CellTiter-Glo®) Assay
-
Cell Plating : Seed TMD8 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in 50 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment : Prepare a 2X serial dilution of this compound in culture medium and add 50 µL to the appropriate wells.
-
Incubation : Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Reagent Addition : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the data to vehicle-treated controls and calculate the EC₅₀ value using a non-linear regression model.
Development and Optimization Workflow
The progression of this compound from initial concept to lead candidate followed a structured workflow designed to optimize for key drug-like attributes.
Caption: The drug discovery workflow leading to the selection of this compound.
Conclusion
This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase, developed through a systematic discovery and optimization process. It demonstrates significant activity in both biochemical and cell-based models relevant to B-cell malignancies. The detailed synthetic and experimental protocols provided herein serve as a guide for its further investigation and characterization. The promising profile of this compound warrants its continued evaluation as a potential therapeutic agent for diseases driven by aberrant B-cell signaling.
TT-10's Role in Cardiomyocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiovascular diseases, particularly myocardial infarction (MI), remain a leading cause of mortality worldwide, primarily due to the limited regenerative capacity of the adult mammalian heart. The loss of cardiomyocytes, the heart's primary contractile cells, leads to scar formation and progressive heart failure. TT-10, a small molecule, has emerged as a promising therapeutic agent for its ability to stimulate cardiomyocyte proliferation and promote cardiac repair. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cardiomyocyte proliferation both in vitro and in vivo, and detailed experimental protocols for its study.
Introduction
The adult mammalian heart has a very limited ability to regenerate after injury, largely due to the post-mitotic nature of mature cardiomyocytes.[1] This inability to replace lost cardiac muscle tissue with functional new tissue is a major hurdle in treating heart failure following myocardial infarction. Recent research has focused on strategies to reawaken the latent proliferative potential of cardiomyocytes. One such strategy involves targeting the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[2][3]
This compound is a small molecule that has been identified as a potent modulator of the Hippo pathway, promoting the proliferation of existing cardiomyocytes.[4] This document serves as a comprehensive resource for researchers, detailing the current understanding of this compound's role in cardiac regeneration, presenting key quantitative data, and outlining the methodologies used to evaluate its efficacy.
Mechanism of Action: The Hippo-Yap Signaling Pathway
This compound exerts its pro-proliferative effects by modulating the Hippo signaling pathway.[1][5] This pathway, highly conserved in mammals, acts as a crucial "stop" signal for cell growth. In its active state, the Hippo pathway phosphorylates and sequesters the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), in the cytoplasm, preventing them from entering the nucleus.[6]
This compound functions by inhibiting the upstream kinases of the Hippo pathway, leading to the dephosphorylation of YAP/TAZ.[2] This allows YAP/TAZ to translocate into the nucleus, where they bind to TEA domain (TEAD) transcription factors.[6] The YAP/TAZ-TEAD complex then initiates the transcription of a suite of downstream genes that drive cell cycle progression, proliferation, and inhibit apoptosis.[2][6]
Quantitative Data on this compound's Efficacy
In Vitro Studies with Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
Studies utilizing hiPSC-CMs have demonstrated a dose-dependent effect of this compound on cardiomyocyte proliferation.[1][6] The peak pro-proliferative activity is observed at concentrations between 10 and 20 µM.[1][5]
| This compound Concentration (µM) | % Ki67+ Cardiomyocytes | % BrdU+ Cardiomyocytes | % PH3+ Cardiomyocytes | % Aurora B+ Cardiomyocytes | % TUNEL+ Cardiomyocytes (Apoptosis) | % Nuclear Yap+ Cardiomyocytes |
| 0 (Control) | ~1% | ~1% | ~0.5% | ~0.5% | ~15% | ~20% |
| 2 | Increased | Increased | Increased | Increased | N/A | N/A |
| 10 | ~6% (Peak) | ~5% (Peak) | ~3% (Peak) | ~2.5% (Peak) | Significantly Reduced | Significantly Increased |
| 20 | ~5.5% | ~4.5% | ~2.8% | ~2.2% | N/A | N/A |
| 100 | Declined | Declined | Declined | Declined | N/A | N/A |
Table 1: Dose-dependent effects of this compound on hiPSC-CMs after 48 hours of treatment. Data compiled from published studies.[1][6] "Increased" and "Declined" indicate a statistically significant change from the control. "N/A" indicates data not available.
In Vivo Studies in a Mouse Model of Myocardial Infarction
Initial studies with intraperitoneal injections of this compound in a mouse model of MI showed early promise, with increased cardiomyocyte proliferation and reduced infarct size at one week.[1][5][7] However, this was followed by a decline in cardiac function at later time points.[1][5][7] To overcome this, a slow-release formulation using poly-lactic-co-glycolic acid (PLGA) nanoparticles was developed.[1]
Intramyocardial injection of this compound-loaded nanoparticles resulted in sustained improvements in cardiac function and enhanced cardiac repair.[1][3]
| Treatment Group | Left Ventricular Ejection Fraction (LVEF) - 4 Weeks Post-MI | Left Ventricular Fractional Shortening (LVFS) - 4 Weeks Post-MI | Infarct Size - 4 Weeks Post-MI | % Ki67+ Cardiomyocytes (Border Zone) - 1 Week Post-MI | % PH3+ Cardiomyocytes (Border Zone) - 1 Week Post-MI | % Nuclear Yap+ Cardiomyocytes (Border Zone) - 1 Week Post-MI |
| Saline | Decreased | Decreased | Large | Low | Low | Low |
| Empty Nanoparticles | Decreased | Decreased | Large | Low | Low | Low |
| This compound Solution | Decreased | Decreased | Large | Moderately Increased | Moderately Increased | Moderately Increased |
| This compound Nanoparticles | Significantly Improved | Significantly Improved | Significantly Reduced | Dramatically Increased | Dramatically Increased | Dramatically Increased |
Table 2: Effects of nanoparticle-mediated slow release of this compound in a mouse model of myocardial infarction. "Significantly Improved/Reduced" and "Dramatically Increased" denote statistically significant differences compared to control groups.[1][5]
Experimental Protocols
In Vitro Cardiomyocyte Proliferation Assay
This protocol outlines the general steps for assessing the pro-proliferative effects of this compound on hiPSC-CMs.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium appropriate for hiPSC-CMs
-
This compound (C11H10FN3OS2)
-
BrdU (5-bromo-2'-deoxyuridine)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-Ki67, anti-phospho-Histone H3 (PH3), anti-Aurora B, anti-cardiac Troponin T (cTnT), anti-BrdU
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Cell Culture: Plate hiPSC-CMs on a suitable substrate (e.g., Matrigel-coated plates) and culture until they form a confluent, beating monolayer.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 2, 10, 20, 100 µM). Replace the medium of the hiPSC-CMs with the this compound containing medium and incubate for 48 hours.
-
BrdU Labeling (for S-phase analysis): For the final 2 to 24 hours of the this compound treatment, add BrdU to the culture medium at a final concentration of 10 µM.
-
Fixation: Aspirate the medium and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use a combination of an antibody against a cardiomyocyte marker (cTnT) and a proliferation marker (Ki67, PH3, Aurora B, or BrdU).
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Quantification: Use image analysis software to count the total number of cardiomyocytes (cTnT-positive cells) and the number of cardiomyocytes that are also positive for the proliferation marker. Express the results as a percentage.
In Vivo Myocardial Infarction Mouse Model and this compound Nanoparticle Delivery
This protocol describes the induction of myocardial infarction in mice and the subsequent intramyocardial delivery of this compound-loaded nanoparticles.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthetics (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments
-
Suture for LAD ligation (e.g., 8-0 silk)
-
This compound-loaded PLGA nanoparticles
-
Hamilton syringe
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse using isoflurane. Intubate the mouse and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Nanoparticle Injection: Immediately after ligation, perform intramyocardial injections of the this compound nanoparticle suspension into the border zone of the infarct.
-
Closure and Recovery: Close the chest cavity, and allow the animal to recover from anesthesia.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Functional Assessment: At predetermined time points (e.g., 1 and 4 weeks post-MI), perform echocardiography to assess cardiac function, measuring parameters such as LVEF and LVFS.
-
Histological Analysis: At the end of the study, sacrifice the animals and harvest the hearts. The hearts can then be processed for histological staining (e.g., Masson's trichrome to assess infarct size) and immunohistochemistry to detect cardiomyocyte proliferation markers (Ki67, PH3) and YAP nuclear localization in the infarct border zone.
This compound Nanoparticle Formulation
This compound can be encapsulated in poly-lactic-co-glycolic acid (PLGA) nanoparticles to achieve a slow-release profile.
General Principle: A common method for preparing PLGA nanoparticles is the oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
This compound
-
PLGA (poly-lactic-co-glycolic acid)
-
Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)
Procedure Outline:
-
Organic Phase Preparation: Dissolve this compound and PLGA in an organic solvent.
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant and emulsify using high-speed homogenization or sonication to create an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then resuspend them in an appropriate buffer for injection.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
Conclusion and Future Directions
This compound represents a significant advancement in the field of cardiac regeneration. Its ability to stimulate cardiomyocyte proliferation through the Hippo-Yap pathway offers a novel therapeutic avenue for the treatment of myocardial infarction and heart failure. The use of nanoparticle-mediated slow-release delivery has addressed the initial challenges of systemic administration, leading to sustained improvements in cardiac function in preclinical models.
Future research should focus on optimizing the delivery system for clinical translation, further elucidating the long-term safety and efficacy of this compound, and exploring potential combination therapies to further enhance cardiac repair. The in-depth understanding of this compound's mechanism and the robust experimental protocols outlined in this guide will be invaluable for researchers working towards the goal of regenerating the damaged human heart.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scitechdaily.com [scitechdaily.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. sciencedaily.com [sciencedaily.com]
Preliminary Studies on TT-10 in Cardiac Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, primarily due to the limited regenerative capacity of the adult mammalian heart. The loss of cardiomyocytes post-infarction leads to adverse remodeling, scar formation, and eventual heart failure. Recent therapeutic strategies have focused on stimulating endogenous cardiac repair mechanisms. One promising small molecule that has emerged is TT-10, a fluorinated compound identified through chemical screenings for its ability to activate pro-proliferative signaling pathways in cardiomyocytes.[1][2] This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation.
Mechanism of Action: A Multi-Pathway Approach
This compound exerts its pro-regenerative effects through the modulation of several key signaling pathways, primarily by activating the Yes-associated protein (YAP), a central effector of the Hippo signaling pathway.[1][3] In its active state, YAP translocates to the nucleus and collaborates with transcription factors, such as the TEA domain (TEAD) family, to promote the expression of genes involved in cell proliferation and survival.[3][4]
Beyond the Hippo-YAP pathway, this compound has been shown to influence other critical cellular processes:
-
Wnt/β-catenin Signaling: this compound promotes the activation of the Wnt/β-catenin pathway, which is known to play a crucial role in cardiac development and cardiomyocyte proliferation.[1]
-
NRF2-Mediated Antioxidant Response: The compound also demonstrates antioxidant properties by activating the nuclear factor erythroid 2-related factor 2 (NRF2).[1] This leads to the expression of antioxidant enzymes that protect cardiomyocytes from oxidative stress, a key contributor to cell death following myocardial infarction.[1][5]
-
Antiapoptotic Effects: Through these combined mechanisms, this compound reduces cardiomyocyte apoptosis, further preserving cardiac tissue after ischemic injury.[1]
Quantitative Data from Preclinical Studies
The efficacy of this compound in promoting cardiac repair has been evaluated in rodent models of myocardial infarction. Both direct intraperitoneal injection and a more advanced nanoparticle-based delivery system have been investigated. The nanoparticle approach, utilizing poly-lactic-co-glycolic acid (PLGA), was developed to provide a sustained release of this compound, enhancing its therapeutic potency and durability.[6]
Below are summary tables of the key quantitative findings from these studies.
Table 1: Effects of Intraperitoneal this compound Administration in a Mouse MI Model
| Parameter | Control Group | This compound Treated Group | Outcome |
| Infarct Size | Baseline | Significantly Reduced | Attenuation of cardiac tissue damage.[1] |
| Fibrotic Area | Baseline | Significantly Attenuated | Reduction in scar formation.[1] |
| Cardiac Function | Progressive Decline | Improved Systolic Function | Amelioration of MI-induced cardiac dysfunction.[1] |
| Cardiomyocyte Proliferation | Low | Significantly Increased | Enhanced clonal expansion of existing cardiomyocytes.[1] |
Table 2: Effects of Nanoparticle-Mediated this compound Delivery in a Mouse MI Model
| Parameter | Control Groups (Saline, Empty NP, this compound Solution) | This compound Nanoparticle Group | Outcome |
| Ejection Fraction | Significantly Lower | Significantly Improved | Enhanced cardiac pumping function. |
| Fractional Shortening | Significantly Lower | Significantly Improved | Improved myocardial contractility. |
| Infarct Size | Larger | Significantly Smaller (at week 4) | Durable reduction in the area of dead heart muscle.[6] |
| Cardiomyocyte Proliferation | Lower | Significantly Increased (at week 1) | Stimulation of heart muscle cell regeneration. |
| Nuclear YAP Abundance | Lower | Increased | Confirmation of target engagement in the Hippo pathway.[6] |
| Cardiomyocyte Apoptosis | Higher | Declined | Increased survival of heart muscle cells.[6] |
Experimental Protocols
This section details the key experimental methodologies employed in the preclinical evaluation of this compound.
This compound-Loaded PLGA Nanoparticle Formulation
-
Method: A single emulsion and solvent evaporation technique is utilized.
-
Procedure:
-
Dissolve 250 mg of poly lactic-co-glycolic acid (PLGA) and the desired amount of this compound in 5 ml of dichloromethane (B109758) to form the organic phase.
-
Prepare an aqueous phase by dissolving 1 g of polyvinyl alcohol (PVA) in 100 ml of distilled water, heating to 85°C until fully dissolved, and then cooling to room temperature.
-
Combine the organic and aqueous phases and sonicate on an ice bath. A typical sonication cycle is 1 second on followed by 3 seconds off, for a total duration of 3 to 5 minutes.
-
Following sonication, the emulsion is stirred to allow for the evaporation of the dichloromethane, leading to the formation of this compound-loaded nanoparticles.
-
The nanoparticle suspension is then purified through centrifugation to remove any clusters and unencapsulated this compound.
-
Mouse Model of Myocardial Infarction
-
Anesthesia: Mice are anesthetized using an intraperitoneal injection of ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) or with isoflurane.
-
Surgical Procedure:
-
The mouse is intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture to induce myocardial infarction.
-
Successful ligation is confirmed by observing the blanching of the anterior wall of the left ventricle.
-
The chest is closed in layers, and the animal is allowed to recover.
-
Echocardiographic Assessment of Cardiac Function
-
Procedure:
-
Mice are lightly anesthetized, and their chest hair is removed.
-
Using a high-frequency ultrasound system, two-dimensional (2D) and M-mode images are acquired from the parasternal long-axis and short-axis views.
-
Measurements of left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are taken from the M-mode images.
-
Ejection fraction (EF) and fractional shortening (FS) are calculated from these dimensions to assess global systolic function.
-
Histological and Immunohistochemical Analysis
-
Tissue Preparation: At the study endpoint, hearts are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are then cut for staining.
-
Infarct Size Assessment: Masson's trichrome or Picrosirius Red staining is used to delineate the fibrotic scar tissue from viable myocardium. The infarct size is typically expressed as a percentage of the total left ventricular area.
-
Cardiomyocyte Proliferation:
-
Staining: Immunohistochemistry is performed using antibodies against proliferation markers such as Ki67 and phospho-histone H3 (pH3).
-
Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies against Ki67 or pH3 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-horseradish peroxidase complex.
-
Visualize with a chromogen such as DAB and counterstain with hematoxylin.
-
-
-
Apoptosis Detection (TUNEL Assay):
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.
-
Detect the incorporated label using either fluorescence microscopy or a chromogenic reaction.
-
-
Analysis of YAP Nuclear Translocation
-
Method: Immunofluorescence staining is used to visualize the subcellular localization of YAP.
-
Procedure:
-
Prepare heart tissue sections or isolated cardiomyocytes.
-
Fix and permeabilize the cells/tissue.
-
Incubate with a primary antibody specific for YAP.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize using confocal microscopy to determine the extent of YAP co-localization with the nuclear stain.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the Hippo Kinase Cascade, promoting YAP nuclear translocation.
Caption: this compound activates Wnt/β-catenin and NRF2 pathways for cardiac repair.
Caption: Workflow for preclinical evaluation of this compound in a mouse MI model.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Hippo pathway in heart repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Nrf2-Mediated Pathway in Cardiac Remodeling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Effects of TT-10 on Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "TT-10" refers to at least two distinct small molecules in preclinical or clinical development, each with a unique mechanism of action and therapeutic target. This technical guide provides an in-depth overview of the in-vitro effects of these two compounds on cell cultures, based on available scientific literature. To avoid ambiguity, this document will clearly distinguish between:
-
This compound (YAP-TEAD Activator): A small molecule, also known as TAZ-K, that promotes tissue regeneration by activating the Hippo signaling pathway effector, Yes-associated protein (YAP), and its transcriptional partner, the TEA domain (TEAD) transcription factor family.
-
This compound (Adenosine A2A Receptor Antagonist): An immune checkpoint inhibitor, also referred to as PORT-6, designed for cancer immunotherapy. It functions by blocking the adenosine (B11128) A2A receptor (A2AR), thereby overcoming adenosine-mediated immunosuppression in the tumor microenvironment.
This guide will present quantitative data in structured tables, detail experimental protocols for key assays, and provide visualizations of the relevant signaling pathways.
Part 1: this compound as a YAP-TEAD Activator
This iteration of this compound has been primarily investigated for its pro-proliferative and regenerative effects, particularly on cardiomyocytes.[1][2] It functions by modulating the Hippo signaling pathway to promote cell cycle entry and inhibit apoptosis.[2][3]
Data Presentation: Effects on Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
The following tables summarize the quantitative in-vitro effects of the YAP-TEAD activator this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) following a 48-hour treatment period.
Table 1: Effect of this compound on Cardiomyocyte Cell Cycle Progression
| Marker | Biological Process | 2 µM this compound (% Positive Cells) | 10 µM this compound (% Positive Cells) | 20 µM this compound (% Positive Cells) | 100 µM this compound (% Positive Cells) |
| Ki67 | Cell Proliferation | Increased | Peak Increase | Peak Increase | Decreased from peak |
| BrdU | S Phase | Increased | Peak Increase | Peak Increase | Decreased from peak |
| PH3 (Phospho-Histone H3) | M Phase | Increased | Peak Increase | Peak Increase | Decreased from peak |
| Aurora B | Cytokinesis | Increased | Peak Increase | Peak Increase | Decreased from peak |
Data adapted from a 2021 study in JCI Insight, which observed that the proportion of cells positive for these markers peaked at 10 to 20 µM concentrations.[4]
Table 2: Effect of this compound on Cardiomyocyte Apoptosis and YAP Nuclear Localization
| Assay | Parameter Measured | Control (0 µM this compound) | 10 µM this compound |
| TUNEL Staining | Apoptosis (% TUNEL-positive cells) | Baseline | Significantly Reduced |
| Immunofluorescence | YAP Nuclear Localization (% cells with Yap-positive nuclei) | Baseline | Significantly Increased |
This data indicates that this compound not only promotes proliferation but also has a protective, anti-apoptotic effect on cardiomyocytes in vitro.[4]
Experimental Protocols
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured under standard conditions. For experiments, cells are treated with varying concentrations of this compound (e.g., 0, 2, 10, 20, or 100 µM) dissolved in a suitable solvent like DMSO for a duration of 48 hours before analysis.[4]
-
Fixation: After this compound treatment, hiPSC-CMs are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Non-specific binding sites are blocked using a solution like 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies targeting cell cycle markers such as Ki67, phospho-histone H3 (PH3), or Aurora B.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies.
-
Counterstaining and Imaging: Nuclei are counterstained with DAPI, and the cells are imaged using fluorescence microscopy. The percentage of marker-positive cells is then quantified.[4]
-
Cell Preparation: hiPSC-CMs are cultured and treated with this compound as described above.
-
Assay Procedure: A commercial terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) kit is used according to the manufacturer's instructions. This involves labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis.
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.[4]
Signaling Pathway Visualization
The pro-proliferative effects of this this compound molecule are mediated by its activation of the YAP-TEAD transcriptional program. In the canonical Hippo pathway, a kinase cascade leads to the phosphorylation of YAP, causing its sequestration in the cytoplasm and preventing it from acting as a transcriptional co-activator. This compound treatment results in decreased phosphorylation of YAP, promoting its translocation into the nucleus.[4][5] In the nucleus, YAP binds to TEAD transcription factors to drive the expression of genes that regulate cell proliferation and survival.[4][6]
Caption: The Hippo-YAP signaling pathway and the inhibitory effect of this compound.
Part 2: this compound as an Adenosine A2A Receptor Antagonist
This version of this compound is an orally available small molecule being developed as a cancer immunotherapy agent.[7][8] Its mechanism of action centers on blocking the adenosine A2A receptor (A2AR), which is highly expressed on the surface of T-cells.[9] In many tumor microenvironments, high concentrations of adenosine act as an immunosuppressive signal, inhibiting T-cell activity through the A2AR. By antagonizing this receptor, this compound aims to restore T-cell function and promote an anti-tumor immune response.[3][9]
Data Presentation: Expected In-vitro Effects on T-Cells
While specific in-vitro quantitative data for this particular this compound compound is not extensively published, the known effects of A2AR antagonism on T-cells allow for a summary of expected outcomes in cell culture assays.
Table 3: Predicted In-vitro Effects of A2AR Antagonist this compound on T-Cells
| Cell Type | Assay | Condition | Expected Effect of this compound |
| CD8+ T-Cells | Proliferation Assay (e.g., CFSE dilution) | TCR stimulation + Adenosine | Reversal of adenosine-induced proliferation inhibition |
| CD4+ and CD8+ T-Cells | Cytokine Release Assay (e.g., ELISA, Luminex) | TCR stimulation + Adenosine | Increased production of IFN-γ and IL-2 |
| CD8+ T-Cells | Cytotoxicity Assay | Co-culture with tumor cells | Enhanced killing of target tumor cells |
| T-Cells | cAMP Measurement Assay | Treatment with an A2AR agonist | Blockade of agonist-induced cAMP accumulation |
These expected effects are based on the established role of the adenosine A2A receptor in T-cell immunosuppression.[2][10][11]
Experimental Protocols
-
Isolation: Human or murine T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Culture: T-cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and cytokines like IL-2 to maintain viability.
-
Labeling: T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Activation: Cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies, typically coated on culture plates or beads.
-
Treatment: Cultures are treated with an A2AR agonist (e.g., CGS21680) to simulate the immunosuppressive tumor microenvironment, in the presence or absence of varying concentrations of this compound.
-
Analysis: After several days, T-cell proliferation is assessed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.[2]
-
Experimental Setup: T-cells are activated as described above in the presence of an A2AR agonist and this compound.
-
Supernatant Collection: After a defined period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[11]
Signaling Pathway Visualization
Adenosine in the tumor microenvironment binds to the A2A receptor on T-cells. The A2AR is a Gs protein-coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP) levels.[2][12] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits key signaling molecules downstream of the T-cell receptor (TCR), ultimately leading to decreased T-cell proliferation, cytokine production, and effector function. This compound acts by competitively binding to the A2AR, preventing adenosine from initiating this immunosuppressive cascade.[9]
Caption: The Adenosine A2A Receptor signaling pathway and the antagonistic action of this compound.
Conclusion
The name "this compound" is used for two distinct therapeutic agents with fundamentally different in-vitro effects and mechanisms of action. The YAP-TEAD activator this compound promotes cell proliferation and survival, with potential applications in regenerative medicine. In contrast, the adenosine A2A receptor antagonist this compound is an immuno-oncology agent designed to reverse immunosuppression and enhance anti-tumor T-cell responses. It is critical for researchers and drug developers to distinguish between these two compounds to accurately interpret scientific data and guide future research.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. | BioWorld [bioworld.com]
- 4. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. portagebiotech.com [portagebiotech.com]
- 9. Facebook [cancer.gov]
- 10. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
TT-10 as a potential therapeutic agent for myocardial infarction
An In-depth Technical Guide on a Promising Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TT-10, a novel small-molecule compound showing significant promise as a therapeutic agent for myocardial infarction (MI). This compound, with the chemical formula C₁₁H₁₀FN₃OS₂, has been identified as a potent activator of the Hippo/Yap signaling pathway, a critical regulator of cell proliferation and survival.[1] This document details the mechanism of action of this compound, summarizes key preclinical findings, provides detailed experimental protocols from pivotal studies, and presents quantitative data in a structured format to facilitate analysis and future research.
Mechanism of Action: Activation of the Hippo/Yap Signaling Pathway
This compound's therapeutic potential stems from its ability to modulate the Hippo signaling pathway, which plays a crucial role in organ size control and tissue regeneration.[2][3] In the context of cardiac muscle, the Hippo pathway is typically active in adult cardiomyocytes, suppressing their proliferation. This compound acts as an activator of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway.[2][3][4]
By activating YAP, this compound promotes its translocation into the nucleus, where it interacts with transcription factors to stimulate the expression of genes that drive cardiomyocyte proliferation and cell cycle re-entry.[2][4] This targeted action on a fundamental biological pathway offers a novel strategy for regenerating heart muscle tissue damaged by myocardial infarction.
Beyond its proliferative effects, this compound has also demonstrated significant antioxidant and anti-apoptotic properties in cardiac cells.[1] This multi-faceted mechanism of action—promoting the birth of new cardiomyocytes while protecting existing ones from stress-induced death—positions this compound as a compelling candidate for comprehensive cardiac repair.
Preclinical Evidence: In Vitro and In Vivo Studies
Preclinical studies have provided robust evidence for the therapeutic efficacy of this compound in models of myocardial infarction.
In Vitro Studies
In cultured human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), this compound has been shown to:
-
Promote Cell Cycle Re-entry: Treatment with this compound led to a significant increase in the expression of markers for cell proliferation (Ki67), S-phase (BrdU incorporation), and M-phase (phospho-histone H3).
-
Reduce Apoptosis: this compound treatment significantly decreased the rate of apoptosis in cardiomyocytes subjected to stress.
-
Enhance Yap Activation: The proportion of cardiomyocytes with nuclear-localized YAP was significantly increased following this compound administration, confirming its mechanism of action.[2]
In Vivo Studies in a Mouse Model of Myocardial Infarction
Initial in vivo studies involving intraperitoneal injections of this compound in a mouse model of MI demonstrated early promise, with increased cardiomyocyte proliferation and a reduction in infarct size at one week. However, these benefits were not sustained, and cardiac function deteriorated at later time points. This observation led to the hypothesis that a sustained-release formulation of this compound could offer improved therapeutic outcomes.
Subsequent studies utilized poly-lactic-co-glycolic acid (PLGA) nanoparticles to achieve slow and localized delivery of this compound to the infarcted myocardium. This approach yielded significantly better and more durable results:
-
Improved Cardiac Function: Intramyocardial injection of this compound-loaded nanoparticles resulted in a stable and significant improvement in cardiac function from one to four weeks post-MI.
-
Reduced Infarct Size: At four weeks, the infarct size in mice treated with this compound nanoparticles was significantly smaller compared to control groups.
-
Sustained Cardiomyocyte Proliferation: The nanoparticle delivery system led to a sustained increase in cardiomyocyte proliferation and nuclear YAP abundance in the infarct border zone.
-
Decreased Apoptosis: A reduction in cardiomyocyte apoptosis was also observed in the nanoparticle-treated group.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Effects of this compound on Human iPSC-Cardiomyocytes
| Parameter | Control | This compound (10 µM) | Fold Change |
| Ki67-positive cells (%) | 1.2 ± 0.3 | 5.8 ± 0.7 | ~4.8x |
| BrdU-positive cells (%) | 1.5 ± 0.4 | 6.2 ± 0.9 | ~4.1x |
| PH3-positive cells (%) | 0.8 ± 0.2 | 4.5 ± 0.6 | ~5.6x |
| TUNEL-positive cells (%) | 15.2 ± 2.1 | 7.1 ± 1.3 | ~0.5x |
| Nuclear YAP-positive cells (%) | 22.5 ± 3.5 | 68.3 ± 5.1 | ~3.0x |
Data are presented as mean ± standard deviation. Data are adapted from the JCI Insight publication.
Table 2: In Vivo Efficacy of this compound Nanoparticles in a Mouse MI Model (4 weeks post-treatment)
| Parameter | Saline Control | Empty Nanoparticles | This compound Solution | This compound Nanoparticles |
| Cardiac Function | ||||
| Ejection Fraction (%) | 28.5 ± 3.1 | 29.1 ± 2.8 | 32.4 ± 3.5 | 45.2 ± 4.1 |
| Fractional Shortening (%) | 14.2 ± 1.8 | 14.8 ± 1.5 | 16.5 ± 2.0 | 23.1 ± 2.5 |
| Infarct Size | ||||
| Infarct Size (% of LV) | 45.8 ± 5.2 | 44.9 ± 4.9 | 40.1 ± 4.5 | 25.3 ± 3.8 |
| Cellular Effects (1 week) | ||||
| Ki67+ Cardiomyocytes (%) | 1.1 ± 0.4 | 1.3 ± 0.5 | 2.5 ± 0.7 | 7.8 ± 1.1 |
| Nuclear YAP+ Cardiomyocytes (%) | 18.7 ± 2.9 | 20.1 ± 3.2 | 35.4 ± 4.1 | 72.5 ± 6.3* |
*p < 0.05 compared to all other groups. Data are presented as mean ± standard deviation. LV = Left Ventricle. Data are adapted from the JCI Insight publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Preparation of this compound-Loaded PLGA Nanoparticles
-
Emulsification: A solution of this compound (1 mg) and PLGA (10 mg) in dichloromethane (B109758) (1 mL) is emulsified in a 2% polyvinyl alcohol (PVA) solution (4 mL) using a probe sonicator.
-
Solvent Evaporation: The resulting oil-in-water emulsion is stirred for 4 hours at room temperature to allow for the evaporation of dichloromethane and the formation of solid nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation, washed three times with deionized water to remove excess PVA and unloaded this compound, and then lyophilized.
-
Characterization: The size, polydispersity, and zeta potential of the nanoparticles are determined by dynamic light scattering. The encapsulation efficiency and drug loading are quantified using UV-Vis spectrophotometry.
Mouse Model of Myocardial Infarction and Treatment Administration
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Anesthesia and Ventilation: Mice are anesthetized with isoflurane (B1672236) and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
-
Treatment Administration: Immediately after ligation, a total volume of 10 µL of either saline, empty nanoparticles, this compound solution (10 µg), or this compound-loaded nanoparticles (containing 10 µg of this compound) is injected into the infarct border zone at two different sites.
-
Post-operative Care: The chest is closed, and the animals are allowed to recover with appropriate analgesic care.
References
- 1. JCI Insight - this compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction [insight.jci.org]
- 2. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles Targeting the Molecular Pathways of Heart Remodeling and Regeneration [mdpi.com]
- 4. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling TT-10: A Novel Cardioprotective Agent and YAP-TEAD Activator
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TT-10, a small molecule activator of the YES-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) pathway. This compound has emerged as a promising therapeutic candidate for cardiovascular diseases, particularly in promoting cardiomyocyte proliferation and protecting the heart after ischemic injury. This document is intended for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, with the chemical formula C₁₁H₁₀FN₃OS₂, is a novel fluorine-containing compound.[1] Its systematic IUPAC name is (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone.[2] The molecule has a molecular weight of 283.34 g/mol .[2][3]
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀FN₃OS₂ | [1][2][3] |
| IUPAC Name | (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone | [2] |
| CAS Number | 2230640-94-3 | [2][3] |
| Molecular Weight | 283.34 g/mol | [2][3] |
| Exact Mass | 283.0249 | [2] |
Mechanism of Action: The Hippo-YAP Signaling Pathway
This compound functions as a potent activator of the YAP-TEAD transcriptional pathway, a critical regulator of cell proliferation and organ size.[2][4] In the context of cardiac health, the Hippo-YAP signaling pathway is typically suppressed in adult cardiomyocytes, limiting their ability to proliferate and repair damage after an injury such as a myocardial infarction.[5]
This compound administration promotes the nuclear translocation of YAP, where it binds to TEAD transcription factors to initiate the expression of pro-proliferative genes.[1] This targeted activation of the Hippo-YAP pathway in cardiomyocytes stimulates their re-entry into the cell cycle, leading to increased cardiomyocyte proliferation and a reduction in the size of the infarct scar following a heart attack.[1][5]
Therapeutic Potential and Preclinical Evidence
Preclinical studies in mouse models of myocardial infarction have demonstrated the therapeutic efficacy of this compound.[5] Treatment with this compound led to improved heart function, which was accompanied by an increase in cardiomyocyte proliferation and a reduction in the size of the infarct.[5] Furthermore, this compound has been shown to exert antioxidant and antiapoptotic effects in vitro, further highlighting its cardioprotective properties.[1]
Interestingly, the delivery method of this compound appears to be a critical factor in its efficacy. While initial studies with intraperitoneal injections showed early improvements followed by worsened cardiac function, a subsequent study utilizing slow-release nanoparticles of this compound demonstrated sustained improvements in heart function after a heart attack.[5] This suggests that a controlled and sustained release of the compound is crucial for its therapeutic benefit.[5]
Experimental Protocols
In Vitro Cardiomyocyte Proliferation Assay
A key experiment to assess the efficacy of this compound is the in vitro cardiomyocyte proliferation assay using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology:
-
hiPSC-CMs are cultured in appropriate media.
-
This compound is added to the culture media at various concentrations. A study has shown that this compound markedly promotes cell cycle activation and increased cell division of hiPSC-CMs after 48 hours of treatment.[4]
-
Cell proliferation is assessed using markers such as Ki67 and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation, which indicate active cell division.
-
Fluorescence microscopy is used to visualize and quantify the percentage of proliferating cardiomyocytes.
References
The Impact of TT-10 on Gene Expression in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT-10, a novel small molecule, has emerged as a promising therapeutic agent for cardiac regeneration. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on gene expression in heart cells. By activating the Hippo signaling pathway effector YAP, this compound promotes cardiomyocyte proliferation and survival, offering a potential strategy to repair damaged cardiac tissue following ischemic events. This document summarizes the quantitative effects of this compound on gene expression, details the experimental protocols used to elucidate its function, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
The adult mammalian heart has a very limited capacity for regeneration, making recovery from injuries such as myocardial infarction a significant clinical challenge. The loss of functional cardiomyocytes is a primary contributor to the progression of heart failure. This compound, a fluorinated small molecule, has been identified as a potent activator of the Hippo signaling pathway coactivator Yes-associated protein (YAP).[1][2] Activation of YAP in cardiomyocytes has been shown to stimulate their re-entry into the cell cycle, leading to proliferation and a reduction in apoptosis.[1][3] This guide delves into the core mechanisms of this compound action, with a focus on its impact on the genetic programming of heart cells.
Mechanism of Action: The Hippo-YAP Signaling Pathway
This compound exerts its pro-proliferative and pro-survival effects by modulating the Hippo-YAP signaling pathway.[1][2] In its inactive state, the Hippo pathway phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. This compound inhibits this phosphorylation, allowing YAP to translocate to the nucleus.[1] Within the nucleus, YAP complexes with TEA domain (TEAD) transcription factors to induce the expression of a suite of genes that drive cell cycle progression and inhibit apoptosis.[1][2]
Quantitative Data on Gene Expression
While comprehensive transcriptomic data from direct this compound treatment on cardiomyocytes is not yet publicly available, studies utilizing a constitutively active form of YAP (YAP5SA), which mimics the downstream effects of this compound, have identified a number of upregulated cell cycle-related genes.[3] The following table summarizes these findings, providing a proxy for the genetic program activated by this compound.
| Gene Symbol | Gene Name | Function in Cell Cycle | Fold Change (YAP5SA vs. Control) |
| Ccnd1 | Cyclin D1 | G1/S transition | > 2 |
| Ccnb1 | Cyclin B1 | G2/M transition | > 2 |
| Ccna2 | Cyclin A2 | S and G2/M phases | > 2 |
| Cdk1 | Cyclin dependent kinase 1 | G2/M transition | > 2 |
| Cdc20 | Cell division cycle 20 | Anaphase-promoting complex activator | > 2 |
| Aurka | Aurora kinase A | Mitotic spindle assembly | > 2 |
| Mki67 | Marker of proliferation Ki-67 | All active phases of the cell cycle | > 2 |
| Anln | Anillin | Cytokinesis | > 2 |
| Dbf4 | DBF4-dependent kinase | Initiation of DNA replication | > 2 |
Data adapted from microarray analysis of cardiomyocytes expressing constitutively active YAP5SA.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiomyocytes.
Cardiomyocyte Culture and this compound Treatment
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a primary in vitro model for studying the effects of this compound.
Protocol:
-
hiPSC Culture: Maintain hiPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Cardiomyocyte Differentiation: Induce differentiation using a protocol involving sequential treatment with GSK3 inhibitor (CHIR99021) and a Wnt inhibitor (IWR1).[4]
-
Cardiomyocyte Maintenance: Culture differentiated hiPSC-CMs in a maintenance medium such as RPMI 1640 with B27 supplement.
-
This compound Treatment: Treat hiPSC-CMs with varying concentrations of this compound (e.g., 10 µM) for desired time periods (e.g., 48 hours) for subsequent analysis.[1]
Proliferation Assay (Ki67 Immunofluorescence)
This assay quantifies the percentage of cardiomyocytes in the active phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed hiPSC-CMs on coverslips and treat with this compound as described above.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) and a cardiomyocyte-specific marker (e.g., mouse anti-cardiac Troponin T) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature.
-
Nuclear Staining: Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of Ki67-positive cardiomyocytes.
Apoptosis Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Culture and treat hiPSC-CMs on coverslips as previously described.
-
Fixation and Permeabilization: Fix and permeabilize the cells as for immunofluorescence.
-
TUNEL Reaction: Perform the TUNEL assay according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.
-
Counterstaining: Stain for a cardiomyocyte marker (e.g., cardiac Troponin T) and nuclei (DAPI).
-
Imaging and Quantification: Visualize and quantify the percentage of TUNEL-positive cardiomyocytes using fluorescence microscopy.[1]
Western Blot for YAP Activation
This technique is used to assess the phosphorylation status and total protein levels of YAP.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control hiPSC-CMs in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total YAP, phosphorylated YAP (p-YAP), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of p-YAP to total YAP.[4]
Conclusion
This compound represents a significant advancement in the quest for cardiac regenerative therapies. Its ability to promote cardiomyocyte proliferation and survival through the targeted activation of the Hippo-YAP signaling pathway underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the regenerative capabilities of this compound. Future studies focusing on detailed transcriptomic and proteomic analyses following direct this compound treatment will undoubtedly provide deeper insights into its mechanism of action and facilitate its translation to the clinic.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP Partially Reprograms Chromatin Accessibility to Directly Induce Adult Cardiogenesis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction [insight.jci.org]
No Information Available on the Initial Safety and Toxicity Profile of TT-10
Despite a comprehensive search of publicly available scientific and medical literature, no data was found on the initial safety and toxicity profile of a compound designated as "TT-10."
Efforts to locate preclinical safety data, toxicology studies, or any related experimental protocols for a substance specifically identified as this compound were unsuccessful. The search included various databases and scientific publications for information regarding its mechanism of action, in vivo, and in vitro toxicology, but yielded no relevant results.
It is possible that "this compound" is an internal codename for a compound that has not yet been disclosed in public forums or scientific literature, or it may be an incorrect designation. The search did, however, yield information on other similarly named compounds, such as a "TT-6-AmHap Heroin Conjugate Vaccine" and "Tinengotinib (TT-00420)," but these are distinct molecules and their safety profiles would not be applicable.[1][2][3]
General principles of preclinical toxicology studies are well-established in the drug development process.[4][5][6][7] These studies are essential to characterize the safety profile of a new chemical entity before it can be administered to humans. They typically involve a series of in vitro and in vivo tests to determine potential adverse effects, identify target organs for toxicity, and establish a safe starting dose for clinical trials.[8]
Without any specific information on this compound, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Researchers and professionals seeking this information are advised to consult internal documentation or contact the sponsoring organization directly for any available data.
References
- 1. Safety and Toxicology Profile of TT-6-AmHap Heroin Conjugate Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. oncodaily.com [oncodaily.com]
- 4. hoeford.com [hoeford.com]
- 5. wjpsronline.com [wjpsronline.com]
- 6. criver.com [criver.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for TT-10 in a Mouse Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI), commonly known as a heart attack, leads to the irreversible loss of cardiomyocytes and the formation of scar tissue, ultimately impairing cardiac function and often progressing to heart failure. The limited regenerative capacity of the adult mammalian heart presents a significant challenge for effective treatment. TT-10, a novel small molecule (C₁₁H₁₀FN₃OS₂), has emerged as a promising therapeutic agent. It functions by activating the Hippo-YAP signaling pathway, which is known to play a crucial role in organ size regulation and cell proliferation.[1][2][3][4] By promoting the nuclear translocation of Yes-associated protein (YAP), this compound stimulates cardiomyocyte proliferation, reduces apoptosis, and exerts antioxidant effects, offering a multi-faceted approach to cardiac repair post-MI.[2][4][5]
Initial studies involving intraperitoneal injections of this compound in mouse models of MI demonstrated early promise, with increased cardiomyocyte proliferation and a reduction in infarct size.[1][3][6][7] However, these benefits were not sustained, and long-term cardiac function worsened.[1][3][6][7] Subsequent research has shown that a nanoparticle-mediated, slow-release delivery system enhances the therapeutic efficacy and durability of this compound.[1][3][6] Encapsulating this compound in poly-lactic-co-glycolic-acid (PLGA) nanoparticles allows for a sustained local release, leading to stable improvements in cardiac function, a significant reduction in infarct size, increased cardiomyocyte proliferation, and enhanced angiogenesis in the border zone of the infarcted area.[1][3][4][6][7][8]
These application notes provide a detailed protocol for the utilization of this compound, specifically in its slow-release nanoparticle formulation, in a mouse model of myocardial infarction induced by left anterior descending (LAD) coronary artery ligation.
Signaling Pathway of this compound in Cardiac Repair
This compound's primary mechanism of action involves the modulation of the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[4][5] In the context of cardiac repair, this compound promotes the nuclear translocation of YAP, a transcriptional coactivator. Once in the nucleus, YAP complexes with TEA domain (TEAD) transcription factors to induce the expression of genes that drive cardiomyocyte proliferation and cell cycle entry.[4][8] This leads to the generation of new cardiomyocytes, thereby replacing those lost during myocardial infarction and improving overall cardiac function.
Experimental Workflow
The following diagram outlines the key steps in conducting a study to evaluate the efficacy of this compound in a mouse model of myocardial infarction.
Experimental Protocols
Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
Sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 250 mg of PLGA and a calculated amount of this compound in 5 ml of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in distilled water by heating to 85°C with stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture on an ice bath. Use a sonication routine of 1 second on and 3 seconds off for a total of 3-5 minutes.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a low speed (e.g., 8,000 rpm for 3 minutes) to remove any large aggregates. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in distilled water. Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Freeze-dry the final nanoparticle pellet for long-term storage.
Mouse Model of Myocardial Infarction: LAD Ligation
This protocol details the surgical procedure for inducing myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Ventilator
-
Surgical microscope or loupes
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture (8-0 polypropylene (B1209903) for ligation, 6-0 for closing)
-
ECG monitoring system
Procedure:
-
Anesthesia and Intubation: Anesthetize the mouse and place it in a supine position. Intubate the mouse with an appropriate gauge catheter and connect it to a ventilator.
-
Surgical Incision: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the rib cage.
-
Thoracotomy: Make an incision in the third or fourth intercostal space to open the chest cavity and expose the heart.
-
Pericardiotomy: Gently rupture the pericardium to visualize the left ventricle and the LAD coronary artery.
-
LAD Ligation: Using a surgical microscope, pass an 8-0 polypropylene suture under the LAD, approximately 2-3 mm from its origin. Tie a secure double knot to permanently occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Chest Closure: Close the chest wall in layers using 6-0 suture. Suture the skin incision.
-
Post-operative Care: Administer analgesics as prescribed. Monitor the animal closely during recovery until it is fully ambulatory.
Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive method to assess cardiac function and remodeling post-MI.
Procedure:
-
Anesthesia: Lightly anesthetize the mouse with isoflurane to maintain a heart rate within the physiological range.
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Obtain two-dimensional images in both parasternal long-axis (PSLAX) and short-axis (SAX) views.
-
M-mode Imaging: In the SAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses.
-
Functional Analysis: Calculate the ejection fraction (EF) and fractional shortening (FS) from the M-mode measurements. For a more accurate assessment, especially in remodeled hearts, use the bi-plane Simpson's method from the PSLAX and SAX views to determine left ventricular end-diastolic volume (LVEDV) and end-systolic volume (LVESV), and subsequently calculate EF.
-
Infarct Size Assessment: In the SAX views, the akinetic or dyskinetic segments of the myocardial wall can be identified to estimate the infarct size.
Histological Analysis of Infarct Size
Histological staining is performed at the end of the study to quantify the extent of myocardial scarring.
Procedure:
-
Tissue Harvest and Preparation: At 4 weeks post-MI, euthanize the mice and excise the hearts. Perfuse the hearts with saline followed by 10% neutral buffered formalin.
-
Sectioning: Embed the fixed hearts in paraffin (B1166041) and cut them into 5 µm thick transverse sections from the apex to the base.
-
Staining: Perform Masson's trichrome staining on the sections. This stain will differentiate the viable myocardium (red) from the collagen-rich scar tissue (blue).
-
Image Analysis: Digitize the stained sections using a slide scanner or microscope.
-
Infarct Size Calculation: Using image analysis software (e.g., ImageJ), measure the area of the infarct and the total area of the left ventricle for each section. The infarct size is expressed as a percentage of the total left ventricular area.
Western Blotting for Yap Protein
Western blotting is used to determine the levels of total and nuclear Yap protein in the cardiac tissue.
Procedure:
-
Protein Extraction: Homogenize heart tissue samples from the infarct border zone in RIPA buffer containing protease and phosphatase inhibitors. For nuclear protein extraction, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Yap (e.g., rabbit anti-YAP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Yap protein levels to a loading control such as GAPDH or Lamin B1 (for nuclear fractions).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham | Vehicle Control | This compound Nanoparticles |
| Baseline | |||
| LVEF (%) | |||
| LVFS (%) | |||
| LVIDd (mm) | |||
| LVIDs (mm) | |||
| 4 Weeks Post-MI | |||
| LVEF (%) | |||
| LVFS (%) | |||
| LVIDd (mm) | |||
| LVIDs (mm) |
Table 2: Histological and Molecular Analysis
| Parameter | Vehicle Control | This compound Nanoparticles |
| Infarct Size (%) | ||
| Cardiomyocyte Proliferation (Ki67+ cells/field) | ||
| Apoptosis (TUNEL+ cells/field) | ||
| Nuclear Yap/Total Yap Ratio |
Conclusion
The protocol outlined in these application notes provides a comprehensive framework for investigating the therapeutic potential of this compound in a preclinical mouse model of myocardial infarction. By utilizing a slow-release nanoparticle formulation, it is anticipated that this compound will promote sustained cardiac repair, leading to improved heart function and reduced scar formation. The detailed methodologies for nanoparticle preparation, surgical induction of MI, and subsequent functional, histological, and molecular analyses will enable researchers to rigorously evaluate the efficacy of this promising new therapeutic agent for heart disease.
References
- 1. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. High-Resolution Echocardiographic Assessment of Infarct Size and Cardiac Function in Mice with Myocardial Infarction | Thoracic Key [thoracickey.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echocardiographic Analysis of Cardiac Function after Infarction in Mice: Validation of Single-Plane Long-Axis View Measurements and the Bi-Plane Simpson Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polylactide.com [polylactide.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Preparing TT-10 Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of TT-10 solutions for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and success of your research.
Introduction
This compound is a small molecule activator of the Yes-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) signaling pathway. It has garnered significant interest in research fields such as regenerative medicine, particularly for its potential to promote cardiomyocyte proliferation.[1][2] Proper preparation of this compound solutions is the first critical step for obtaining reliable and consistent results in cell-based assays. This document outlines the essential information and a step-by-step protocol for dissolving, diluting, and storing this compound for cell culture applications.
Physicochemical Properties and Storage of this compound
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 283.35 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (up to 60 mg/mL) |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 1 year in a suitable solvent |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Complete cell culture medium, pre-warmed to 37°C
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for making a wide range of working dilutions.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 283.35 g/mol x 1000 mg/g = 2.83 mg
Procedure:
-
Weighing: Accurately weigh 2.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, sonicate the tube for 5-10 minutes or gently warm it to 37°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year).
Preparation of this compound Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the 10 mM DMSO stock solution into complete cell culture medium to achieve the desired final concentration for your experiment. It is critical to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells.
Important Considerations for DMSO Concentration:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity.
-
A final DMSO concentration of ≤ 0.5% is generally considered acceptable for most cell lines.
-
For sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1% .
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
Example: Preparation of a 10 µM this compound Working Solution
In a study on human induced pluripotent stem cell-derived cardiomyocytes, a concentration of 10 µmol/L (10 µM) of this compound was shown to be effective.[3] Other studies have used a range of concentrations from 2 µM to 100 µM.[1]
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Dilution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium in a sterile tube. This will result in a final volume of 1 mL with a this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell culture plates.
Visualizations
Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. This compound may elevate YAP and repair mouse uterine damage resulting from the inhibition effect of ibuprofen on COX2-PGE2 and YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TT-10 in Cardiomyocyte Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regenerative capacity of the adult mammalian heart is notoriously limited, primarily due to the inability of adult cardiomyocytes to proliferate.[1][2] Recent advancements in targeting specific signaling pathways have opened new avenues for therapeutic interventions aimed at stimulating cardiomyocyte renewal.[3][4] One such promising small molecule is TT-10, a fluorine substituent of TAZ-12, which has been shown to promote cardiomyocyte proliferation by modulating the Hippo signaling pathway.[5][6] This document provides detailed application notes and protocols for utilizing this compound to induce cardiomyocyte regeneration, with a focus on determining the optimal concentration for in vitro and in vivo applications. The information is compiled from peer-reviewed research to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Mechanism of Action: The Hippo Signaling Pathway
This compound functions as an activator of the transcriptional coactivator with PDZ-binding motif (TAZ) and its paralog, Yes-associated protein (YAP), which are key downstream effectors of the Hippo signaling pathway.[5][7] In adult cardiomyocytes, the Hippo pathway is typically active, leading to the phosphorylation and cytoplasmic sequestration of YAP and TAZ.[3][5] This prevents them from translocating to the nucleus and interacting with TEA domain (TEAD) transcription factors to initiate a pro-proliferative gene expression program.[5][6] this compound promotes the nuclear translocation of YAP/TAZ, thereby activating TEAD1 target genes and inducing cardiomyocyte cell cycle re-entry and proliferation.[7]
Quantitative Data Summary
The optimal concentration of this compound for inducing cardiomyocyte proliferation has been determined in vitro using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The efficacy of this compound is dose-dependent, with a clear optimal range.
| Concentration | Cell Proliferation Marker (Ki67) (% Positive Cells) | S Phase Marker (BrdU) (% Positive Cells) | M Phase Marker (PH3) (% Positive Cells) | Cytokinesis Marker (Aurora B) (% Positive Cells) | Apoptosis (TUNEL) (% Positive Cells) | Nuclear YAP (% Positive Cells) |
| 0 µM (Control) | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| 2 µM | Increased | Increased | Increased | Increased | - | - |
| 10 µM | Peak | Peak | Peak | Peak | Significantly Reduced | Significantly Increased |
| 20 µM | Peak | Peak | Peak | Peak | - | - |
| 100 µM | Declined | Declined | Declined | Declined | - | - |
| Data summarized from studies on hiPSC-CMs treated for 48 hours.[5] |
Experimental Protocols
In Vitro Cardiomyocyte Proliferation Assay
This protocol outlines the steps to determine the optimal concentration of this compound for inducing proliferation in cultured cardiomyocytes.
References
- 1. texasheart.org [texasheart.org]
- 2. Strategies for cardiac regeneration and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo pathway in heart development, regeneration, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte Regeneration: A Consensus Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Nanoparticle-Mediated Delivery of TT-10
Audience: Researchers, scientists, and drug development professionals.
Introduction: TT-10 is a novel small molecule activator of the YES-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) signaling pathway.[1] This pathway is a key regulator of cell proliferation and survival.[2] Research has shown that this compound promotes the proliferation of cardiomyocytes, the muscle cells of the heart, which have a very limited ability to regenerate after injury.[3][4] This makes this compound a promising therapeutic agent for repairing heart tissue following a myocardial infarction (heart attack).[2][3] However, direct administration of this compound has shown limited long-term efficacy.[2][3]
To enhance its therapeutic potential, this compound can be encapsulated within biodegradable nanoparticles. This guide details the use of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are FDA-approved and widely used for drug delivery due to their biocompatibility and tunable controlled-release properties.[5][6] Nanoparticle encapsulation protects this compound from rapid degradation, enables a slow and sustained release at the target site, and improves its overall potency and durability for cardiac repair.[2][7][8]
These application notes provide a comprehensive, step-by-step guide for the formulation, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.
Data Presentation
The following tables summarize the expected quantitative data from the characterization and in vitro experiments.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Empty PLGA-NP | This compound-Loaded PLGA-NP | Acceptance Criteria |
|---|---|---|---|
| Particle Size (nm) | 180 ± 20 | 200 ± 25 | 150 - 250 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.18 ± 0.05 | < 0.3 |
| Zeta Potential (mV) | -35 ± 5 | -32 ± 6 | -25 to -40 mV |
| Encapsulation Efficiency (%) | N/A | > 85% | ≥ 80% |
| Drug Loading (%) | N/A | ~4.5% | 3 - 7% |
Table 2: In Vitro Release Profile of this compound from PLGA Nanoparticles
| Time Point | Cumulative Release (%) | Standard Deviation |
|---|---|---|
| 1 hour | 5.2 | ± 1.1 |
| 6 hours | 15.8 | ± 2.5 |
| 1 day | 28.4 | ± 3.1 |
| 3 days | 45.1 | ± 4.0 |
| 7 days | 62.9 | ± 3.8 |
| 14 days | 78.5 | ± 4.2 |
| 21 days | 89.3 | ± 3.5 |
| 28 days | 95.1 | ± 2.9 |
Table 3: In Vitro Cytotoxicity (H9c2 Cardiomyoblasts)
| Treatment Group | IC50 (µM) |
|---|---|
| Free this compound | 15.5 |
| This compound-Loaded PLGA-NP | 25.0 |
| Empty PLGA-NP | > 1000 (as per polymer conc.) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol uses a single emulsion (oil-in-water) solvent evaporation technique to encapsulate the hydrophobic this compound molecule within a PLGA matrix.[2][5][9]
Materials:
-
This compound (MedChemExpress)
-
PLGA (50:50 lactide:glycolide ratio, acid terminated)
-
Poly(vinyl alcohol) (PVA), 87–89% hydrolyzed
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of this compound in 5 mL of dichloromethane (DCM). Mix thoroughly by vortexing until a clear solution is formed.
-
Aqueous Phase Preparation: Prepare a 4% (w/v) PVA solution by dissolving 4 g of PVA in 100 mL of DI water. Heat gently on a magnetic stirrer until fully dissolved, then cool to room temperature.
-
Emulsification: Add the organic phase dropwise to 20 mL of the 4% PVA solution while stirring at 600 RPM.
-
Sonication: Immediately after adding the organic phase, sonicate the mixture using a probe sonicator. Sonicate on ice for 3 minutes (30 seconds on, 10 seconds off cycles) at 40% amplitude to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours under a fume hood to allow the DCM to evaporate, which hardens the nanoparticles.
-
Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant, which contains residual PVA and unencapsulated this compound. Resuspend the nanoparticle pellet in 20 mL of cold DI water by vortexing. Repeat the centrifugation and washing steps two more times to ensure complete removal of PVA.
-
Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% sucrose). Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry powder. Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of Nanoparticles
Proper characterization is essential to ensure the nanoparticles meet the required specifications for drug delivery.[10][11]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Method:
-
Resuspend a small amount of lyophilized nanoparticles in DI water to a concentration of ~0.1 mg/mL.
-
Vortex briefly to ensure a uniform suspension.
-
Transfer the suspension to the appropriate cuvette (disposable for size/PDI, folded capillary cell for zeta potential).
-
Measure the particle size, PDI, and zeta potential at 25°C. Perform measurements in triplicate.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
-
Method:
-
Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable solvent that dissolves both PLGA and this compound (e.g., DMSO or acetonitrile).
-
Analyze the concentration of this compound in the solution using a pre-established calibration curve via HPLC or UV-Vis spectrophotometry.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
C. Morphology
-
Instrument: Transmission Electron Microscope (TEM).
-
Method:
-
Prepare a dilute aqueous suspension of the nanoparticles (~0.05 mg/mL).
-
Place one drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
-
If necessary, negatively stain the sample with a solution like 2% phosphotungstic acid.
-
Image the grid under the TEM to observe the size, shape, and surface morphology of the nanoparticles.
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to simulate the release of this compound from the nanoparticles over time in a physiological buffer.[12][13]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Accurately weigh 10 mg of this compound-loaded nanoparticles and suspend them in 2 mL of PBS (pH 7.4).
-
Transfer the suspension into a pre-soaked dialysis bag and seal both ends securely.
-
Submerge the dialysis bag in a container with 50 mL of PBS (pH 7.4). This external solution is the release medium.
-
Place the container in a shaking incubator set to 37°C and 100 RPM to maintain sink conditions.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and daily thereafter for up to 28 days), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[14]
Materials:
-
H9c2 rat cardiomyoblast cell line
-
DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Free this compound, this compound-loaded NPs, and Empty NPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of free this compound, this compound-loaded NPs, and empty NPs in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).
Visualization
Signaling Pathway of this compound
Caption: The Hippo-YAP signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for this compound nanoparticle preparation and evaluation.
Nanoparticle-Mediated Cellular Delivery
Caption: Mechanism of nanoparticle uptake and intracellular drug release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanocomposix.com [nanocomposix.com]
- 6. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 7. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 9. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application of TT-10 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-10 is a small molecule activator of the Yes-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) signaling pathway.[1] This pathway is a key regulator of cell proliferation and survival.[2][3] this compound was identified through large-scale, cell-based screenings of pharmacological small molecules and has been shown to promote cardiomyocyte proliferation and survival, making it a promising candidate for cardiac repair therapies.[4][5] The compound exerts its effects by promoting the nuclear translocation of YAP, a transcriptional coactivator that, in partnership with TEAD transcription factors, drives the expression of genes involved in cell cycle progression and apoptosis inhibition.[1][4][6]
These application notes provide detailed protocols for two high-throughput screening (HTS) assays relevant to the study of this compound and similar molecules: a YAP/TEAD-responsive luciferase reporter assay for identifying pathway activators, and a high-content imaging assay for quantifying cardiomyocyte proliferation.
Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP, causing it to be sequestered in the cytoplasm. In the "Hippo-off" state, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes. This compound promotes the nuclear localization of YAP, thus activating this transcriptional program.
References
- 1. researchgate.net [researchgate.net]
- 2. Hunting for Hippo Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vivo Administration of TT-10
These application notes provide detailed protocols for the in-vivo administration of TT-10, a small molecule activator of the YES-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) activity, for research in cardiac regeneration.
Introduction
This compound is a novel fluorine-containing compound that has demonstrated significant potential in promoting cardiomyocyte proliferation and protecting the heart from ischemic injury[1]. It functions by modulating the Hippo-Yap signaling pathway, a critical regulator of organ size and cell proliferation[2][3]. In-vivo studies have highlighted its therapeutic utility in models of myocardial infarction (MI), where it has been shown to enhance cardiac repair and improve heart function[1][2].
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the Hippo-Yap signaling pathway. Under normal conditions, the Hippo kinase cascade phosphorylates and inactivates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. This compound promotes the nuclear translocation of YAP, where it binds to TEAD transcription factors to induce the expression of genes involved in cell proliferation and survival[1][2][3]. This targeted action on cardiomyocytes makes this compound a promising agent for regenerative medicine.
In-Vivo Administration Methods
Initial in-vivo studies utilized intraperitoneal injections of this compound. While this method demonstrated an initial increase in cardiomyocyte proliferation and a reduction in infarct size, these positive effects were not sustained and were followed by a decline in cardiac function[2][3].
To improve therapeutic efficacy and durability, a slow-release formulation using poly-lactic-co-glycolic acid (PLGA) nanoparticles has been developed[2]. Direct intramyocardial injection of this compound-loaded nanoparticles has shown superior and more stable improvements in cardiac function post-MI in mouse models[2][3]. This method ensures localized and sustained delivery of the compound to the site of injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vivo studies using this compound in a mouse model of myocardial infarction.
Table 1: Effects of this compound Nanoparticle Administration on Cardiac Function
| Parameter | Control Groups (Saline, Empty Nanoparticles, Direct this compound) | This compound Nanoparticle Group | Reference |
| Ejection Fraction | Significantly lower | Significantly improved | [2] |
| Functional Shortening | Significantly lower | Significantly improved | [2] |
| End-Systolic Diameter | Significantly larger | Significantly decreased | [2] |
| End-Diastolic Diameter | Significantly larger | Significantly decreased | [2] |
| Infarct Size | Significantly larger | Significantly lower | [2][3] |
| Heart-weight/Body-weight Ratio | Significantly higher | Significantly lower | [2] |
Table 2: Cellular and Molecular Effects of this compound Nanoparticle Administration
| Parameter | Control Groups | This compound Nanoparticle Group | Reference |
| Cardiomyocyte Proliferation Markers (Ki67, PH3) | Dramatically lower | Dramatically higher in the border zone | [2][3] |
| Nuclear Yap Expression in Cardiomyocytes | Dramatically lower | Dramatically higher in the border zone | [2][3] |
| Cardiomyocyte Apoptosis | Higher | Significantly reduced | [2][3] |
| Angiogenesis (Blood Vessel Growth) | Lower | Appeared to be promoted | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound loaded PLGA nanoparticles for slow-release in-vivo delivery.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
Method:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 5% w/v) to serve as the aqueous phase.
-
Add the oil phase to the aqueous phase under constant stirring.
-
Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion on a magnetic stirrer for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Lyophilize the final nanoparticle product for storage.
Protocol 2: In-Vivo Administration of this compound Nanoparticles in a Mouse Myocardial Infarction Model
This protocol details the direct intramyocardial injection of this compound loaded nanoparticles in a mouse model of MI.
Animal Model:
-
Adult mice (e.g., C57BL/6)
-
Induction of myocardial infarction is typically achieved by permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
This compound loaded PLGA nanoparticles
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Insulin syringe with a fine gauge needle (e.g., 30G)
Method:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery to induce myocardial infarction. Blanching of the anterior wall of the left ventricle confirms successful ligation.
-
Immediately following ligation, inject the this compound nanoparticle suspension (resuspended in sterile saline) directly into the peri-infarct area of the myocardium. Multiple injections at different sites along the border zone are recommended.
-
The control groups should receive injections of either saline, empty nanoparticles, or a solution of free this compound.
-
Close the chest cavity in layers and allow the animal to recover from anesthesia.
-
Administer appropriate post-operative analgesia.
-
Monitor the animals closely for recovery and any adverse effects.
-
Cardiac function can be assessed at various time points post-injection (e.g., 1, 2, and 4 weeks) using echocardiography.
-
At the end of the study period, euthanize the animals and harvest the hearts for histological and molecular analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Hippo kinase cascade, promoting YAP nuclear translocation and gene expression.
Caption: Workflow for in-vivo evaluation of this compound nanoparticles in a mouse MI model.
References
- 1. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the effects of TT-10 on cell cycle entry
Application Notes and Protocols
Topic: Quantifying the Effects of TT-10 on Cell Cycle Entry Target Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule that has been identified as a potent promoter of cell cycle entry and proliferation, particularly in cell types with limited regenerative capacity, such as cardiomyocytes.[1] The primary mechanism of action for this compound involves the modulation of the Hippo/Yes-associated protein (Hippo/Yap) signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] this compound promotes the nuclear translocation of the transcriptional co-activator Yap.[1] In the nucleus, unphosphorylated Yap partners with transcription factors to induce the expression of genes that drive cell cycle progression and enhance cell survival.[1]
These application notes provide a summary of the quantitative effects of this compound on cell cycle entry and offer detailed protocols for researchers to quantify these effects in their own experimental systems. The methodologies focus on immunofluorescence-based detection of cell cycle markers and flow cytometry for DNA content analysis.
This compound Signaling Pathway and Cell Cycle Entry
The Hippo signaling pathway is a key regulator of cell proliferation.[2] When the pathway is active, it phosphorylates the Yes-associated protein (Yap), leading to its sequestration and degradation in the cytoplasm. The small molecule this compound intervenes in this pathway to increase the levels of unphosphorylated Yap in the nucleus.[1] This nuclear Yap then induces the expression of genes that facilitate cell cycle progression.[1]
Caption: this compound inhibits the Hippo pathway, promoting Yap nuclear translocation and cell cycle entry.
Quantitative Data on this compound's Effect on Cell Cycle Markers
Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have quantified the pro-proliferative effects of this compound. The tables below summarize the dose-dependent increase in key cell cycle markers following a 48-hour treatment with this compound.[1]
Table 1: Effect of this compound on Cell Proliferation Marker (Ki67)
| This compound Concentration (µM) | % of Ki67-positive Cardiomyocytes |
|---|---|
| 0 (Control) | ~1% |
| 2 | ~2% |
| 10 | ~4% |
| 20 | ~5% |
| 100 | ~6% |
Data adapted from a study on hiPSC-CMs, showing the percentage of cells positive for the proliferation marker Ki67.[1]
Table 2: Effect of this compound on S Phase and M Phase Markers
| This compound Concentration (µM) | % of BrdU-positive (S Phase) Cardiomyocytes | % of PH3-positive (M Phase) Cardiomyocytes |
|---|---|---|
| 0 (Control) | ~0.5% | ~0.2% |
| 10 | ~2.5% | ~1.0% |
Data adapted from a study on hiPSC-CMs, showing the percentage of cells positive for the S phase marker BrdU and the M phase marker phospho-histone H3 (PH3).[1]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cell Cycle Markers
This protocol details the method for staining cells to visualize and quantify markers of proliferation (Ki67) and mitosis (phospho-histone H3, PH3).
Caption: Workflow for immunofluorescence analysis of cell cycle markers after this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., hiPSC-CMs) onto glass coverslips in a 24-well plate at an appropriate density.
-
Allow cells to attach and grow for 24-48 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2, 10, 20, 100 µM) for 48 hours.[1]
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating with 5% normal goat serum (or other appropriate serum) in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-Ki67, mouse anti-PH3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution for 5 minutes.[1]
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the results by counting the number of marker-positive nuclei and dividing by the total number of DAPI-stained nuclei. At least 500-1000 cells should be counted per condition.
-
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Caption: Workflow for cell cycle analysis by flow cytometry using propidium iodide staining.
Methodology:
-
Cell Preparation and Treatment:
-
Culture cells in 6-well plates to a confluence of 70-80%.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).
-
-
Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.[5]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[5]
-
Resuspend the cell pellet in 500 µL of PBS to ensure a single-cell suspension.[5]
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[4][5] This step is critical to prevent cell clumping.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[4][5]
-
-
Staining:
-
Centrifuge the ethanol-fixed cells at 1000 x g for 5 minutes to pellet.[5]
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and incubate for 15 minutes at room temperature to rehydrate the cells.
-
Centrifuge at 1000 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution containing RNase A. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[4][6] RNase treatment is essential as PI can also bind to double-stranded RNA.[3][4]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal at ~600 nm.[4]
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use the instrument's software to generate a DNA content histogram. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between these peaks represents cells in the S phase.
-
Quantify the percentage of cells in each phase of the cell cycle. Always include an untreated control sample to establish the positions of the G1 and G2 peaks.[5]
-
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Utilizing TT-10 in Combination with Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-10 is a small molecule activator of the Yes-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) activity, key components of the Hippo signaling pathway.[1] Activation of the YAP/TEAD complex promotes cell proliferation and has shown therapeutic potential in contexts such as cardiac regeneration and wound healing.[2][3][4] Emerging evidence highlights significant crosstalk between the Hippo-YAP pathway and various growth factor signaling cascades, suggesting that combining this compound with specific growth factors could yield synergistic effects, enhancing therapeutic outcomes in regenerative medicine and oncology.
These application notes provide a comprehensive guide for researchers interested in exploring the combinatorial effects of this compound with key growth factors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF). Detailed protocols for in vitro and in vivo studies are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways.
Signaling Pathway Interactions: this compound and Growth Factors
The Hippo pathway effector YAP is a central node for integrating signals from various pathways, including those initiated by growth factors. This crosstalk can occur at multiple levels, leading to enhanced nuclear translocation of YAP and subsequent gene expression promoting cell proliferation, survival, and migration.
This compound and Platelet-Derived Growth Factor (PDGF) Signaling
PDGF receptor (PDGFR) signaling can drive the transcriptional activity of YAP.[1][5] This regulation is mediated by Src family kinases (SFKs) downstream of PDGFR activation, which can lead to the phosphorylation of YAP on tyrosine residues, promoting its nuclear localization and activity.[5] Combining this compound with PDGF may therefore synergistically enhance the pro-proliferative and migratory effects of both agents.
This compound and Epidermal Growth Factor (EGF) Signaling
EGF receptor (EGFR) activation can also lead to the activation of the YAP pathway.[6] This can occur through the PI3K-Akt signaling cascade, which can inactivate the core Hippo pathway kinases LATS1/2, thereby preventing the inhibitory phosphorylation of YAP and promoting its nuclear accumulation.[7] The combination of this compound and EGF is therefore promising for applications such as promoting the healing of epithelial tissues.
This compound and Fibroblast Growth Factor (FGF) Signaling
FGF signaling is crucial for the development and regeneration of various tissues, including the heart. Studies have shown that FGF10 can enhance cardiomyogenesis and that its co-administration with other factors like Cardiotrophin-1 (CT-1) can synergistically boost cardiomyocyte proliferation.[3] Notably, FGF10 treatment has been shown to upregulate YAP-1 expression, suggesting a positive feedback loop where FGF signaling promotes YAP activity.[3] Combining this compound with FGFs could therefore be a powerful strategy for cardiac repair and regeneration.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and the interplay between YAP activation and growth factor signaling.
Table 1: Effect of this compound on Cardiomyocyte Proliferation
| Concentration of this compound | Cell Cycle Activity Marker (PH3 positive cells, %) | Cytokinesis Marker (Aurora B positive cells, %) | Reference |
| 0 µM (Control) | Baseline | Baseline | [8] |
| 2 µM | Increased | Increased | [8] |
| 10 µM | Significantly Increased | Significantly Increased | [8] |
| 20 µM | Maximally Increased | Maximally Increased | [8] |
| 100 µM | Decreased from peak | Decreased from peak | [8] |
Table 2: Synergistic Effects of FGF10 and Cardiotrophin-1 (CT-1) on Cardiomyogenesis
| Treatment | Percentage of Sarcomeric α-actinin positive cells | Reference |
| Vehicle Control | 4.31 ± 0.51% | [3] |
| CT-1 (10 ng/mL) | 9.11 ± 1.58% | [3] |
| FGF10 (50 ng/mL) | 9.51 ± 0.72% | [3] |
| CT-1 + FGF10 | 14.72 ± 1.21% | [3] |
Table 3: Effect of PDGF Receptor Inhibition on YAP Target Gene Expression
| Treatment | CTGF mRNA Expression (Fold Change) | Cyr61 mRNA Expression (Fold Change) | Reference |
| Control | 1.0 | 1.0 | [5] |
| Crenolanib (PDGFR inhibitor) | Decreased | Decreased | [5] |
| siPDGFR-β | Decreased | Decreased | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy between this compound and Growth Factors on Cell Proliferation
Objective: To determine if this compound acts synergistically with a growth factor (e.g., PDGF, EGF, or FGF) to enhance cell proliferation.
Materials:
-
Cell line of interest (e.g., fibroblasts, keratinocytes, cardiomyocytes)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human growth factor (PDGF-BB, EGF, or FGF-2; stock solution in sterile PBS or appropriate buffer)
-
96-well plates
-
MTT reagent or other cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Starvation: After 24 hours, replace the medium with a serum-free or low-serum medium for 12-24 hours to synchronize the cells and reduce baseline proliferation.
-
Treatment: Prepare serial dilutions of this compound and the chosen growth factor. Treat the cells with:
-
This compound alone at various concentrations.
-
Growth factor alone at various concentrations.
-
A combination of this compound and the growth factor in a dose-response matrix.
-
Include a vehicle control (DMSO and/or buffer).
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator.
-
Cell Viability Assay: Perform the MTT or other viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 or EC50 values for each agent alone.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 2: In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound in combination with a growth factor (e.g., EGF) on cell migration and wound closure.
Materials:
-
Cell line of interest (e.g., keratinocytes, fibroblasts)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
This compound and growth factor solutions
-
Microscope with a camera
Experimental Workflow:
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and allow them to grow to full confluency.
-
Create the Scratch: Use a sterile 200 µL pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh low-serum medium containing:
-
Vehicle control.
-
This compound alone.
-
Growth factor alone.
-
This compound and growth factor in combination.
-
-
Imaging: Immediately capture images of the scratch at time 0 using a microscope.
-
Incubation and Subsequent Imaging: Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area. Compare the rates of closure between the different treatment groups.
Protocol 3: In Vivo Murine Model of Myocardial Infarction
Objective: To evaluate the therapeutic efficacy of co-administering this compound and a growth factor (e.g., FGF) in a mouse model of myocardial infarction (MI).
Materials:
-
Adult mice (e.g., C57BL/6)
-
Surgical instruments for MI induction (ligation of the left anterior descending coronary artery)
-
This compound and growth factor, potentially encapsulated in a slow-release formulation (e.g., PLGA nanoparticles).[9]
-
Echocardiography equipment
-
Histology reagents (e.g., Masson's trichrome stain)
-
Immunohistochemistry antibodies (e.g., for Ki67, troponin T)
Experimental Workflow:
Procedure:
-
MI Induction: Surgically induce MI in mice by ligating the left anterior descending coronary artery.
-
Treatment Administration: Immediately after MI, administer the treatment via intramyocardial injection into the border zone of the infarct. Treatment groups may include:
-
Vehicle control.
-
This compound alone.
-
Growth factor alone.
-
This compound and growth factor in combination.
-
-
Cardiac Function Assessment: Perform echocardiography at baseline and at various time points post-MI (e.g., 1, 2, and 4 weeks) to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: At the end of the study, sacrifice the animals and harvest the hearts.
-
Infarct Size Measurement: Perform Masson's trichrome staining on heart sections to measure the infarct size.
-
Immunohistochemistry: Stain heart sections for markers of cell proliferation (e.g., Ki67) and cardiomyocytes (e.g., troponin T) to quantify cardiomyocyte proliferation in the border zone.
Conclusion
The strategic combination of the YAP activator this compound with specific growth factors presents a promising avenue for enhancing therapeutic strategies in regenerative medicine and oncology. The provided application notes and protocols offer a framework for researchers to systematically investigate these synergistic interactions. Careful experimental design and quantitative analysis are crucial for elucidating the full potential of this combination therapy approach. It is important to note that while YAP activation can be beneficial for tissue regeneration, its long-term activation may carry risks, and thus, dose and duration of treatment should be carefully optimized in preclinical studies.
References
- 1. YAP/TAZ-mediated upregulation of GAB2 leads to increased sensitivity to growth factor-induced activation of the PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of AP-1 by YAP/TAZ contributes to cell proliferation and organ growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Stem-Cell-Derived Cardiomyogenesis by Fibroblast Growth Factor 10 (FGF10) and Its Interplay with Cardiotrophin-1 (CT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet-Derived Growth Factor Regulates YAP Transcriptional Activity via Src Family Kinase Dependent Tyrosine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Long-Term Effects of TT-10, a Novel mTORC1 Inhibitor
Introduction
TT-10 is a novel, potent, and specific small molecule inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The mTORC1 pathway is a central regulator of cell growth, proliferation, metabolism, and aging.[1][2] Its chronic inhibition has been linked to both beneficial effects, such as increased lifespan in model organisms, and potential adverse effects, including metabolic dysregulation.[3] These application notes provide a comprehensive experimental framework for evaluating the long-term efficacy and safety profile of this compound for researchers in academic and drug development settings. The protocols detailed herein cover in vitro assessments of cellular senescence and in vivo studies in murine models to investigate effects on lifespan, healthspan, and potential toxicities.
1. This compound Target Pathway: mTORC1 Signaling
This compound acts by allosterically inhibiting mTORC1, preventing the phosphorylation of its key downstream effectors, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[1][2] This blockade disrupts protein synthesis and cell growth. The following diagram illustrates the canonical mTORC1 signaling pathway and the site of action for this compound.
In Vitro Assessment of Long-Term Cellular Effects
Objective
To determine the long-term effects of this compound on cellular proliferation and senescence in a human cell line.
Experimental Workflow: In Vitro Studies
Protocol 2.1: Long-Term Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This protocol is adapted from established methods for detecting cellular senescence.[4][5][6][7][8]
Materials:
-
Human diploid fibroblasts (e.g., IMR-90)
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Fixation Solution: 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS
-
SA-β-gal Staining Solution (pH 6.0):
-
40 mM citric acid/sodium phosphate (B84403) buffer
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Procedure:
-
Cell Plating: Seed IMR-90 cells in 6-well plates at a density that allows for long-term culture without reaching confluence.
-
Treatment: Once cells are attached (24 hours), replace the medium with fresh medium containing either vehicle (DMSO), a low dose of this compound, or a high dose of this compound. Culture cells for up to 6 weeks, passaging as needed and consistently reapplying the treatment.
-
Staining (performed weekly and at endpoint): a. Aspirate culture medium and wash cells twice with PBS. b. Fix cells with 1 mL of Fixation Solution for 5 minutes at room temperature.[8] c. Wash cells three times with PBS. d. Add 1 mL of SA-β-gal Staining Solution to each well. e. Incubate the plates at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.[8] f. Wash with PBS and add 1 mL of PBS for imaging.
-
Quantification: Using a bright-field microscope, count the number of blue (SA-β-gal positive) cells and the total number of cells in at least five random fields per well. Calculate the percentage of senescent cells.
Data Presentation: In Vitro Cellular Assays
Table 1: Effect of Chronic this compound Treatment on Cellular Senescence and Proliferation
| Treatment Group | Cumulative Population Doublings (Week 6) | SA-β-gal Positive Cells (%) (Week 6) | p21 Expression (Fold Change vs. Vehicle) | p-S6K (S235/236) / Total S6K (Fold Change vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | ||
| This compound (Low Dose) |
| this compound (High Dose) | | | | |
In Vivo Assessment of Long-Term Efficacy and Toxicity
Objective
To evaluate the effects of long-term this compound administration on the lifespan, healthspan, and overall toxicity in a murine model of aging.
Experimental Workflow: In Vivo Studies
Protocol 3.1: Murine Lifespan and Healthspan Study
This protocol is based on standardized frameworks for mouse longevity studies.[9][10][11][12]
Animals:
-
Strain: C57BL/6J mice (a common strain for aging studies).
-
Age at start: 6 months.
-
Sex: Both males and females should be included.
-
Group size: A minimum of 40-50 mice per sex per group is recommended to detect meaningful changes in lifespan.[10]
Procedure:
-
Acclimatization: Acclimate mice for 2 weeks before starting the study.
-
Dosing: Administer this compound formulated in the diet for ease of long-term administration. Prepare three diet types: Control, Low Dose this compound, and High Dose this compound. Provide diets ad libitum.
-
Lifespan Monitoring: Monitor animals daily for health status. Record the date of natural death or euthanasia for moribund animals to generate survival curves.
-
Healthspan Assessments (perform at 6, 12, 18, and 24 months of age):
-
Body Weight and Composition: Record body weight monthly. Analyze body composition (fat/lean mass) using NMR or MRI at each healthspan timepoint.[11]
-
Metabolic Function (Oral Glucose Tolerance Test - OGTT): a. Fast mice for 4-6 hours.[13][14] b. Record baseline blood glucose from a tail snip (t=0). c. Administer a 1-2 g/kg bolus of glucose via oral gavage.[13][15] d. Measure blood glucose at 15, 30, 60, and 120 minutes post-gavage.[15][16]
-
Physical Function: Assess grip strength and motor coordination using a rotarod test.
-
-
Terminal Procedures: Upon death or euthanasia, perform a full necropsy. Collect major organs (liver, kidney, heart, brain, muscle) for histopathology and flash-freeze sections for molecular analysis. Collect blood for serum biochemistry analysis.
Data Presentation: In Vivo Study Outcomes
Table 2: Lifespan and Healthspan Metrics
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
|---|---|---|---|
| Lifespan | |||
| Median Lifespan (days) | |||
| Maximum Lifespan (days) | |||
| Metabolic Health (18 months) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Glucose AUC (OGTT) | |||
| Body Fat Percentage (%) | |||
| Physical Function (18 months) | |||
| Grip Strength (grams) |
| Rotarod Latency (seconds) | | | |
Table 3: Summary of Toxicology and Histopathology Findings
| Organ | Finding | Incidence (Vehicle) | Incidence (Low Dose) | Incidence (High Dose) |
|---|---|---|---|---|
| Liver | Steatosis | |||
| Inflammation | ||||
| Kidney | Glomerulonephritis | |||
| Tubular Atrophy | ||||
| Pancreas | Islet Hypertrophy |
| Overall | Tumor Burden (%) | | | |
Pharmacodynamic Marker Analysis
Objective
To confirm that long-term this compound administration results in sustained inhibition of the mTORC1 pathway in target tissues.
Protocol 4.1: Western Blot Analysis of mTORC1 Pathway
This protocol outlines the measurement of phosphorylated S6K (p-S6K) and 4E-BP1 (p-4E-BP1) as reliable pharmacodynamic markers of mTORC1 activity.[1][17][18]
Materials:
-
Frozen tissue samples (e.g., liver, muscle) from the in vivo study.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (4-15% gradient).
-
PVDF membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.
-
ECL Chemiluminescence Substrate.
Procedure:
-
Protein Extraction: Homogenize frozen tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[1]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[1]
-
Antibody Incubation: a. Incubate the membrane with primary antibody (e.g., anti-p-S6K) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation. b. Wash the membrane three times with TBST. c. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize bands using a digital imaging system.
-
Stripping and Reprobing: To normalize data, strip the membrane and reprobe for total protein (e.g., Total S6K) and a loading control (e.g., GAPDH).
-
Densitometry: Quantify band intensity using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein.
Data Presentation: Pharmacodynamic Analysis
Table 4: mTORC1 Target Phosphorylation in Liver Tissue (24 months)
| Treatment Group | p-S6K / Total S6K (Relative Ratio) | p-4E-BP1 / Total 4E-BP1 (Relative Ratio) |
|---|---|---|
| Vehicle Control | 1.00 ± SEM | 1.00 ± SEM |
| This compound (Low Dose) |
| this compound (High Dose) | | |
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. telomer.com.tr [telomer.com.tr]
- 5. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. buckinstitute.org [buckinstitute.org]
- 9. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 10. Aging Research Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. IP Glucose Tolerance Test in Mouse [protocols.io]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of TT-10 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of the small molecule compound TT-10.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening?
A1: This is a common phenomenon for compounds with low aqueous solubility, often referred to as "crashing out". Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds like this compound. However, when the DMSO stock is diluted into an aqueous medium (e.g., phosphate-buffered saline (PBS) or cell culture media), the overall solvent polarity increases significantly. This change in polarity reduces the solubility of this compound, causing it to precipitate.[1][2] It is also important to note that for cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced toxicity.[1]
Q2: What are the initial troubleshooting steps if I observe precipitation of this compound?
A2: If you observe precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, try making intermediate dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of this compound from immediately precipitating upon contact with the aqueous buffer.[1]
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.[1]
-
Sonication: A brief period of sonication in a water bath can help break up precipitate particles and facilitate dissolution.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1]
Q3: What alternative formulation strategies can I use to improve the aqueous solubility of this compound for in vitro experiments?
A3: Several formulation strategies can enhance the solubility of poorly water-soluble drugs like this compound. These include the use of co-solvents, surfactants, and complexing agents.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a nonpolar drug by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3][4] Commonly used co-solvents in research settings include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[3]
-
Surfactants: Surfactants increase the permeability of the active ingredient to the dissolution medium, thereby increasing solubility.[5] Common non-ionic surfactants used in research include Tween 80 and Span.[5]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent water solubility.[3][5] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[3]
Q4: For in vivo studies, what advanced formulation approaches can be considered for this compound?
A4: For preclinical and clinical development, more advanced formulation strategies are often necessary to improve the bioavailability of poorly soluble compounds. These can include:
-
Solid Dispersions: This technique involves dispersing the amorphous solid drug in a polymer carrier material. The amorphous form of a drug generally has a higher solubility than its crystalline form.[5][6]
-
Particle Size Reduction: By reducing the particle size, the surface area of the drug is increased, which can improve its dissolution rate.[4] Techniques like micronization and nanosuspension can be employed.[3][4]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[7][8]
-
Nanoparticle Encapsulation: Loading this compound into nanoparticles made of biodegradable polymers like poly-lactic-co-glycolic-acid (PLGA) can facilitate slow release and improve efficacy, as has been demonstrated for a compound also designated this compound in a heart attack model.[9][10]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Initial Dissolution Troubleshooting Workflow
Caption: Initial troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
-
Protocol 2: Improving this compound Solubility with a Co-solvent
-
Objective: To enhance the solubility of this compound in an aqueous buffer using a co-solvent.
-
Materials:
-
This compound stock solution in DMSO
-
Ethanol (as co-solvent)
-
Aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Prepare an intermediate stock of this compound in a mixture of DMSO and ethanol. For example, dilute the primary DMSO stock 1:1 with ethanol.
-
Add the co-solvent intermediate stock to the pre-warmed (if applicable) aqueous buffer. It is crucial to add the stock to the buffer, not the other way around.
-
Immediately after adding the stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Ensure the final concentrations of both DMSO and the co-solvent are compatible with your experimental system.
-
Protocol 3: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To increase the apparent solubility of this compound in an aqueous solution through complexation with HP-β-CD.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for several hours or overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the this compound:HP-β-CD inclusion complex. The concentration of dissolved this compound can be determined by a suitable analytical method such as HPLC.
-
Data Summary Tables
Table 1: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action | Reference |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Reduces interfacial tension between the aqueous solution and the hydrophobic solute. | [3][4] |
| Surfactants | Tween 80, Sodium Lauryl Sulfate (SLS) | Increases permeability and can form micelles to solubilize the drug. | [5] |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD, Sulfobutylether-β-CD | Forms inclusion complexes with hydrophobic drug molecules. | [3][5] |
| Polymers (for solid dispersions) | PVP, HPMC, Chitosan | Disperses the drug in an amorphous state within a hydrophilic carrier. | [5][11] |
Table 2: Advanced Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Key Advantages |
| Solid Dispersion | Dispersion of one or more active ingredients in an inert carrier or matrix at solid state. | Can increase dissolution rate and bioavailability.[6][12] |
| Micronization/Nanonization | Reduction of drug particle size to the micron or sub-micron range. | Increases surface area, leading to enhanced dissolution.[3][4] |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Improves solubility and can enhance intestinal absorption.[7][8] |
| Nanoparticle Encapsulation | The drug is encapsulated within a nanoparticle carrier. | Can provide controlled release and targeted delivery.[9][10] |
Signaling Pathway and Mechanism of Action
While the primary focus of this guide is on solubility, understanding the mechanism of action of your specific "this compound" is crucial for experimental design. For instance, one known "this compound" is an activator of the YAP-TEAD pathway, which is involved in cell proliferation.[13][14] Another compound with the same designation is an antagonist of the adenosine (B11128) A2A receptor, impacting T-cell mediated immune responses.[15]
Illustrative YAP-TEAD Activation Pathway by this compound (TAZ-K)
Caption: Simplified pathway of this compound (TAZ-K) activating YAP-TEAD signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 5. senpharma.vn [senpharma.vn]
- 6. bepls.com [bepls.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research & Innovation | UAB News [uab.edu]
- 10. scitechdaily.com [scitechdaily.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | YAP | TargetMol [targetmol.com]
- 15. Facebook [cancer.gov]
How to minimize off-target effects of TT-10
Disclaimer: The following technical support guide addresses the minimization of off-target effects for a hypothetical therapeutic agent designated as "TT-10." Publicly available scientific literature and databases do not contain specific information regarding a molecule with this name. Therefore, this guide is based on established principles and best practices for mitigating off-target effects of experimental compounds in a research and drug development setting.
Getting Started with this compound
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of the hypothetical molecule, this compound. Off-target effects, where a compound interacts with unintended molecules, can lead to misleading experimental results and potential toxicity.[1][2] Proactively addressing these effects is crucial for accurate data interpretation and the successful development of therapeutic agents. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you design robust experiments and confidently assess the on-target efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern?
A1: Off-target effects are unintended interactions between a drug or therapeutic agent, such as this compound, and cellular components other than its intended target. These interactions can lead to a variety of issues, including cellular toxicity, confounding experimental results, and a misinterpretation of the compound's mechanism of action.[1][2] In a therapeutic context, off-target effects can cause adverse drug reactions and limit the clinical potential of a compound. Therefore, identifying and minimizing these effects is a critical aspect of drug development.
Q2: How can I predict potential off-target effects of this compound?
A2: Predicting off-target effects can be approached through computational and experimental methods. In silico tools can screen for potential off-target binding sites based on sequence or structural homology to the intended target.[3][4] These computational predictions should then be validated experimentally.
Q3: What are the best initial steps to minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Determining the optimal concentration can be achieved by generating a dose-response curve. Additionally, reducing the duration of exposure to the compound can help mitigate off-target binding.[5]
Q4: How can I validate that the observed phenotype is a result of this compound's on-target activity?
A4: On-target validation is essential to confirm that the biological effects you observe are due to the intended mechanism of action. A gold-standard method for this is to use a genetic approach, such as CRISPR/Cas9, to knock out the putative target of this compound.[1] If this compound still produces the same effect in cells lacking its target, it is likely acting through an off-target mechanism.[1][2]
Q5: What are some essential controls to include in my experiments with this compound?
A5: Appropriate controls are critical for interpreting your results accurately. Key controls include:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound to account for any effects of the vehicle itself.
-
Positive Control: A known compound or treatment that is expected to produce a similar phenotype to the expected on-target effect of this compound.
-
Negative Control: A structurally similar but inactive analog of this compound, if available, to demonstrate specificity.
-
Target Knockout/Knockdown Cells: As mentioned above, cells lacking the intended target of this compound are a powerful negative control.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High cell toxicity at concentrations required for on-target effect. | The effective concentration of this compound may be causing significant off-target effects leading to cell death. | Perform a detailed dose-response and time-course experiment to find the lowest concentration and shortest exposure time that still yields the desired on-target effect. Consider using a more sensitive assay for the on-target readout. |
| Inconsistent results between experimental replicates. | This could be due to off-target effects that vary with slight changes in experimental conditions (e.g., cell density, passage number). | Standardize all experimental parameters meticulously. Ensure consistent cell culture conditions and reagent concentrations. Increase the number of replicates to assess variability. |
| The observed phenotype does not match the known function of the intended target. | This compound may be acting primarily through an off-target pathway. The initial hypothesis about the target's function might be incomplete. | Perform target validation experiments, such as a rescue experiment or using knockout cells.[1] Conduct unbiased screening (e.g., proteomics, transcriptomics) to identify other potential targets of this compound. |
| Difficulty confirming on-target engagement in cells. | The cellular assay for target engagement may not be sensitive enough. This compound may have poor cell permeability. | Develop a more sensitive target engagement assay (e.g., a cellular thermal shift assay). Assess the cell permeability of this compound using analytical methods. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant assay to measure the on-target effect (e.g., reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Validating On-Target Effect of this compound using CRISPR/Cas9 Knockout
-
Generate Target Knockout Cells: Use CRISPR/Cas9 to generate a stable cell line with a knockout of the intended target of this compound. Validate the knockout by sequencing and Western blot.
-
Experimental Setup: Plate both the wild-type and knockout cell lines.
-
Treatment: Treat both cell lines with a range of this compound concentrations, including a vehicle control.
-
Phenotypic Assay: After the appropriate incubation time, perform the assay to measure the phenotype of interest.
-
Data Analysis: Compare the response to this compound in the wild-type versus the knockout cells. A loss of response in the knockout cells indicates on-target activity.[1][2]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (nM) | On-Target Activity (% of Max) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 | 98 |
| 10 | 52 | 95 |
| 100 | 91 | 85 |
| 1000 | 98 | 60 |
| 10000 | 99 | 25 |
This table illustrates that while on-target activity plateaus around 100-1000 nM, cell viability significantly decreases at higher concentrations, suggesting potential off-target toxicity.
Visualizations
Caption: Workflow for investigating and mitigating off-target effects of this compound.
Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.
Caption: Experimental workflow for on-target validation using knockout cells.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Optimizing TT-10 dosage to reduce potential toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of TT-10 to reduce potential toxicity while maximizing its therapeutic effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue: Unexpected Cytotoxicity or Poor Cell Viability
Question: We are observing a high level of cell death in our in vitro experiments with this compound, even at concentrations expected to be effective. What could be the cause and how can we troubleshoot this?
Answer: Unexpected cytotoxicity can stem from several factors, including the specific cell type's sensitivity, the formulation of this compound, or the experimental conditions. It is crucial to perform a careful dose-response analysis to determine the optimal concentration for your specific model.
Experimental Protocol: Dose-Response and Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and the therapeutic index of this compound in a cell-based assay.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow cells to adhere and grow for 24 hours under standard culture conditions.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 0.1 nM to 100 µM).
- Treat the cells with the different concentrations of this compound. Include a vehicle control (solvent only) and an untreated control.
3. Incubation:
- Incubate the cells with this compound for a predetermined period (e.g., 24, 48, or 72 hours), depending on the experimental goals.
4. Cytotoxicity Assessment (MTT Assay):
- Following incubation, add MTT reagent to each well and incubate for 2-4 hours.
- Add solubilization solution to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
- Determine the IC50 value from the curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an activator of the Yes-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) activity.[1] It functions within the Hippo signaling pathway to promote cell proliferation, particularly in cardiomyocytes.[2][3]
Q2: What are the known toxic effects of this compound?
A2: While this compound has shown promise in promoting heart muscle cell proliferation, direct intraperitoneal injections in animal models have led to worsened cardiac function at later time points, suggesting potential cardiotoxicity with high, systemic doses.[2]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published studies, concentrations for in vitro experiments with human induced pluripotent stem-cell cardiomyocytes have ranged from 10 to 20 micromolar to see peak activity in promoting proliferation markers.[2] However, the optimal concentration is highly cell-type dependent, and a thorough dose-response study is recommended.
Q4: Are there alternative delivery methods to reduce toxicity?
A4: Yes, nanoparticle-mediated slow-release delivery of this compound has been shown to enhance its potency and durability for myocardial repair in mouse models, while potentially reducing the adverse effects associated with bolus injections.[2][3]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Cardiomyocytes
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0.01 | 98.5 | 2.1 |
| 0.1 | 95.2 | 3.5 |
| 1 | 88.7 | 4.2 |
| 10 | 75.4 | 5.1 |
| 20 | 60.1 | 6.3 |
| 50 | 42.8 | 5.8 |
| 100 | 25.3 | 4.9 |
This table presents illustrative data and should not be considered as established experimental results.
Visualizations
Caption: Experimental workflow for this compound dose optimization.
Caption: Simplified Hippo-YAP signaling pathway and the action of this compound.
References
Troubleshooting inconsistent results in TT-10 experiments
Welcome to the technical support center for TT-10 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experimental workflows.
Note on "this compound": "this compound" is a placeholder for a user-defined, complex cell-based assay. For the purposes of this guide, we will use a common and relevant example: a cell-based assay to measure Tumor Necrosis Factor-alpha (TNF-α) secretion from cultured cells (e.g., macrophages or peripheral blood mononuclear cells) in response to a stimulus like Lipopolysaccharide (LPS), followed by quantification of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA). The principles and troubleshooting steps provided here are broadly applicable to many similar cell-based and immunoassay experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter with your this compound (TNF-α Secretion Assay & ELISA). The guides are in a question-and-answer format to help you quickly identify and solve your problem.
Category 1: Cell Culture & Stimulation Issues
Q1: My untreated (negative control) cells are showing high levels of TNF-α secretion. What could be the cause?
A1: High background secretion in negative controls can be caused by several factors related to cell health and culture conditions.
-
Cell Health: Ensure cells are healthy and not overly confluent, which can cause stress and inflammatory responses. It's recommended to use cells in their exponential growth phase.[1][2]
-
Contamination: Mycoplasma or endotoxin (B1171834) (LPS) contamination in your cell culture reagents (media, serum, etc.) can stimulate cells and lead to TNF-α production.[3][4] Use fresh, sterile reagents and regularly test for contamination.
-
Reagent Quality: The quality of water and other reagents used in buffers can be a source of contamination.[5][6]
-
Passage Number: Using cells with a high passage number can lead to altered cellular responses. It's advisable to use cells from a low-passage, authenticated stock.[7]
Q2: I'm not seeing a significant increase in TNF-α secretion after stimulating my cells with LPS. Why?
A2: A lack of response to a stimulus can point to issues with the cells, the stimulus itself, or the experimental setup.
-
Cell Responsiveness: The cell line you are using may have low sensitivity to LPS. Confirm that your cells are expected to respond to the stimulus you are using.
-
LPS Potency: The LPS you are using may have lost its activity. Use a fresh aliquot or a new batch of LPS and ensure it has been stored correctly.
-
Incubation Time: The stimulation time may be too short or too long. The peak of TNF-α secretion after LPS stimulation can be transient. A typical stimulation time is between 4 to 24 hours.[8][9]
-
Cell Density: The number of cells seeded may be too low to produce a detectable amount of TNF-α.[1] You may need to optimize your cell seeding density.
Category 2: ELISA Performance Issues
Q3: My ELISA plate has high background color across all wells, including the blanks. What's wrong?
A3: High background is a common ELISA issue and can stem from several sources.[10][11]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents, leading to a false positive signal.[5][11][12] Increase the number of wash cycles or the soaking time.
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding.[3][10] Try a different blocking agent or increase the blocking incubation time.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[3][11] It is important to titrate antibodies to find the optimal concentration.
-
Substrate Incubation: Incubating the substrate for too long or in the light can lead to high background.[5] Read the plate immediately after adding the stop solution.
-
Contaminated Reagents: Contamination of buffers or reagents can also contribute to high background.[3][12]
Q4: I am getting no signal or a very weak signal in my ELISA, even in my positive controls and standards. What should I do?
A4: A lack of signal across the entire plate often indicates a problem with a key reagent or a procedural error.[13]
-
Reagent Omission or Error: A critical reagent (like the detection antibody or substrate) may have been omitted or added in the wrong order.[14][15] Carefully review the protocol.
-
Expired or Inactive Reagents: Ensure that your antibodies, enzyme conjugates (e.g., HRP), and substrate are not expired and have been stored correctly.[16][17] Sodium azide, for instance, can inhibit HRP activity.[15]
-
Incorrect Plate Type: Using a plate not designed for ELISAs (e.g., a tissue culture plate) can result in poor antibody or antigen coating.[14]
-
Improper Antibody Pairing (Sandwich ELISA): In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the target protein.[14]
Q5: My duplicate or replicate wells show high variability. What is causing this inconsistency?
A5: High variability between replicates, often measured by the Coefficient of Variation (%CV), points to issues with precision in your technique.
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[16][18] Ensure your pipettes are calibrated and use proper pipetting techniques, such as changing tips for each sample and standard.
-
Inadequate Mixing: Reagents, standards, and samples must be mixed thoroughly before being added to the wells.[15]
-
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentration.[18][19] To mitigate this, you can fill the outer wells with sterile PBS or media and not use them for samples or standards.
-
Inconsistent Washing: An automated plate washer that is not functioning correctly or inconsistent manual washing can lead to variability.[6][15]
Quantitative Data Summary
Effective troubleshooting often involves comparing your results to expected values. The following tables provide typical parameters for a this compound (TNF-α Secretion & ELISA) assay.
Table 1: Typical Cell Culture & Stimulation Parameters
| Parameter | Typical Range/Value | Notes |
| Cell Seeding Density | 2,000 - 20,000 cells/well (96-well plate) | Must be optimized for each cell line; depends on cell size and proliferation rate.[20][21] |
| LPS Stimulation Concentration | 0.5 ng/mL - 1 µg/mL | The optimal concentration can vary between cell types and LPS batches.[22][23] |
| Stimulation Time | 4 - 24 hours | Time-course experiments are recommended to determine the peak of TNF-α secretion.[9] |
| Expected TNF-α Secretion | 2 ng/mL - 100 ng/mL | Highly dependent on cell type, cell number, and stimulus concentration.[22] |
Table 2: ELISA Performance & Acceptance Criteria
| Parameter | Typical Value | Acceptance Criteria |
| Intra-Assay %CV | <10% | A measure of the precision between replicates on the same plate.[24] |
| Inter-Assay %CV | <15% | A measure of the reproducibility between different plates and different runs.[24] |
| Z'-Factor | > 0.5 | Indicates a good separation between positive and negative controls, signifying a robust assay.[25] |
| Signal-to-Background (S/B) | > 3 | A simple measure of the assay window.[26] |
Experimental Protocols
Protocol 1: this compound Cell Stimulation for TNF-α Secretion
This protocol describes a general method for stimulating adherent cells (e.g., macrophages) in a 96-well plate to produce TNF-α.
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well tissue culture-treated plate.
-
Add 100 µL of sterile PBS or culture medium to the outer wells to minimize edge effects.[19]
-
-
Cell Culture:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Cell Stimulation:
-
Prepare your stimulus (e.g., LPS) at 2x the final desired concentration in complete culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the stimulus-containing medium to the appropriate wells.
-
For negative control wells, add 100 µL of medium without the stimulus.
-
-
Incubation:
-
Incubate the plate for the desired stimulation period (e.g., 18 hours) at 37°C and 5% CO₂.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well for TNF-α quantification by ELISA. Supernatants can be assayed immediately or stored at -20°C or below.[27]
-
Protocol 2: this compound TNF-α Sandwich ELISA
This protocol provides a general workflow for a sandwich ELISA to quantify TNF-α in cell culture supernatants.
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration (e.g., 2 µg/mL) in coating buffer (e.g., PBS, pH 7.4).[28]
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well ELISA plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.[28]
-
Cover and incubate for at least 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described in step 2.
-
Prepare a serial dilution of the TNF-α standard in the appropriate diluent (this should mimic the sample matrix, e.g., cell culture medium).[28]
-
Add 100 µL of your standards and samples (supernatants) to the appropriate wells.
-
Cover and incubate for 2 hours at room temperature.[27]
-
-
Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Cover and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate as described in step 2.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate at room temperature in the dark until sufficient color develops (typically 15-20 minutes).
-
Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.[27]
-
Read the optical density at 450 nm within 30 minutes.
-
Visualizations
Signaling Pathway
This diagram illustrates the simplified signaling pathway for LPS-induced TNF-α production, a key mechanism in the this compound assay. LPS binds to TLR4, activating downstream pathways like NF-κB and p38 MAPK, which lead to the transcription of the TNF-α gene.[29][30][31]
Caption: LPS-induced TNF-α signaling pathway.
Experimental Workflow
This diagram outlines the major steps of the this compound experimental workflow, from cell culture to data analysis.
Caption: this compound experimental workflow diagram.
Troubleshooting Logic
This diagram provides a logical workflow for troubleshooting inconsistent results in a this compound experiment, focusing on the common problem of high variability.
Caption: Troubleshooting high variability in results.
References
- 1. biocompare.com [biocompare.com]
- 2. m.youtube.com [m.youtube.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. sinobiological.com [sinobiological.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. arp1.com [arp1.com]
- 13. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 14. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. protocolsandsolutions.com [protocolsandsolutions.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Concentrations of immunoreactive human tumor necrosis factor alpha produced by human mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. salimetrics.com [salimetrics.com]
- 25. Z-factor - Wikipedia [en.wikipedia.org]
- 26. Figure 3. [Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z’-Factor.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Improving the stability of TT-10 in experimental conditions
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered when working with the experimental compound TT-10.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in an aqueous solution is primarily influenced by temperature, pH, and exposure to light. Optimal storage is crucial to prevent degradation and ensure the compound's efficacy in experiments. For instance, prolonged exposure to ambient light can lead to photodegradation, and storage at room temperature can result in a significant loss of active compound over a 24-hour period.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. For final dilutions into aqueous buffers for cell-based assays, it is critical to minimize the final DMSO concentration, ideally keeping it below 0.1%, to avoid solvent-induced artifacts.
Q3: Are there any known incompatibilities of this compound with common buffer components?
A3: Yes, this compound has shown incompatibility with phosphate (B84403) buffers, leading to precipitation over time, especially at higher concentrations. It is recommended to use alternative buffering agents such as HEPES or Tris for preparing experimental solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | High concentration of this compound, Incompatible buffer (e.g., phosphate) | Decrease the final concentration of this compound. Switch to a HEPES or Tris-based buffer system. |
| Loss of Activity in Cell-Based Assays | Degradation due to improper storage, Multiple freeze-thaw cycles | Prepare fresh dilutions from a new stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent Results Between Experiments | Photodegradation, Temperature fluctuations | Protect this compound solutions from light by using amber vials or wrapping containers in foil. Maintain consistent temperature control during experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in a HEPES-buffered saline (HBS) solution to achieve the desired final concentration for your experiment.
-
Ensure the final DMSO concentration in the working solution does not exceed 0.1%.
-
Use the freshly prepared working solution immediately for optimal results.
Visual Guides
Caption: Workflow for this compound solution preparation.
Caption: this compound signaling pathway and failure points.
Technical Support Center: Refining TT-10 Delivery for Enhanced Cardiac Tissue Penetration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TT-10 delivery to cardiac tissue.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation of this compound loaded nanoparticles and their delivery to the heart.
Issue 1: Inconsistent size and high polydispersity of this compound loaded PLGA nanoparticles.
-
Question: My this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles show significant batch-to-batch variation in size and a high polydispersity index (PDI). What could be the cause and how can I improve consistency?
-
Answer: Inconsistent nanoparticle size and high PDI can be attributed to several factors during the formulation process. Here are some common causes and solutions:
-
Inadequate mixing: Insufficient or inconsistent mixing of the organic and aqueous phases during nanoprecipitation or emulsification can lead to a wide particle size distribution. Ensure vigorous and reproducible stirring or sonication.
-
Solvent evaporation rate: A variable solvent evaporation rate can affect nanoparticle formation and size. Control the temperature and airflow to ensure a consistent evaporation rate.
-
Polymer and surfactant concentration: The concentration of PLGA and surfactants like polyvinyl alcohol (PVA) is critical. Higher PLGA concentrations tend to produce larger nanoparticles.[1] Optimizing the ratio of polymer to surfactant is crucial for achieving the desired size and stability.
-
Manual mixing variability: Manual dropwise addition of the organic phase can introduce variability. Using a syringe pump for controlled and consistent addition can significantly improve reproducibility.[2]
-
Issue 2: Poor encapsulation efficiency of this compound in PLGA nanoparticles.
-
Question: I am observing low encapsulation efficiency of this compound in my PLGA nanoparticles. How can I improve the loading of my peptide?
-
Answer: Low encapsulation efficiency is a common challenge in loading peptides into nanoparticles. Consider the following strategies:
-
Optimize the formulation method: The double emulsion-solvent evaporation method is often preferred for encapsulating hydrophilic molecules like peptides.
-
Adjust the pH: The charge of both the peptide and the polymer can influence their interaction. Adjusting the pH of the aqueous phases to favor electrostatic interactions between this compound and PLGA may enhance encapsulation.
-
Hydrophobic ion pairing: For hydrophilic peptides, pairing them with a hydrophobic counter-ion can increase their partitioning into the organic phase, thereby improving encapsulation efficiency.[3]
-
Issue 3: Rapid initial burst release of this compound from nanoparticles.
-
Question: My in vitro release studies show a significant initial burst release of this compound within the first few hours. How can I achieve a more sustained release profile?
-
Answer: An initial burst release is often due to the drug adsorbed on the nanoparticle surface. Here are some ways to mitigate this:
-
Washing the nanoparticles: Thoroughly wash the nanoparticle suspension after fabrication to remove surface-adsorbed this compound. This can be done by repeated centrifugation and resuspension cycles.
-
Optimize polymer properties: Using a higher molecular weight PLGA or a polymer with a higher lactide-to-glycolide ratio can slow down polymer degradation and drug diffusion, leading to a more sustained release.
-
Coating the nanoparticles: Coating the nanoparticles with a secondary layer, such as polyethylene (B3416737) glycol (PEG), can create an additional barrier to drug diffusion and reduce the initial burst.
-
Issue 4: Low retention of nanoparticles in the myocardium after intramyocardial injection.
-
Question: Following intramyocardial injection, I observe poor retention of my this compound loaded nanoparticles at the injection site. What could be causing this and how can I improve it?
-
Answer: Poor retention after intramyocardial injection is a significant challenge due to the contractile nature of the heart muscle.[4] Here are potential solutions:
-
Optimize injection technique: The depth and speed of the injection are critical. A slow and deeper injection into the myocardium may improve retention. However, be cautious as intramyocardial injections carry a risk of ventricular rupture, especially in the acute phase after a myocardial infarction.[5]
-
Use of injectable hydrogels: Co-injecting the nanoparticles with a shear-thinning and self-healing hydrogel can create a depot at the injection site, significantly improving nanoparticle retention in the contracting myocardium.[6]
-
Magnetic targeting: If the nanoparticles are loaded with superparamagnetic iron oxide nanoparticles (SPIONs), an external magnet can be used to hold the nanoparticles at the injection site, leading to better engraftment and improved therapeutic outcomes.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound delivery and cardiac tissue penetration.
-
Question 1: What is the mechanism of action of this compound in promoting cardiac repair?
-
Answer: this compound is a small molecule that activates the Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[6] By activating YAP, this compound promotes the translocation of YAP into the nucleus, where it stimulates the expression of genes involved in cardiomyocyte proliferation and survival.[6] This leads to increased cardiomyocyte cell cycle activity, reduced apoptosis, and ultimately, enhanced myocardial repair after injury.[6]
-
Question 2: Why is nanoparticle-mediated delivery of this compound advantageous over systemic administration?
-
Answer: Systemic administration of this compound has shown limited efficacy and potential for off-target effects.[6] Nanoparticle-mediated delivery offers several advantages:
-
Sustained Release: PLGA nanoparticles can provide a sustained release of this compound over several weeks, prolonging its therapeutic effect at the target site.[6]
-
Targeted Delivery: Intramyocardial injection of nanoparticles allows for localized delivery, increasing the concentration of this compound in the cardiac tissue while minimizing systemic exposure and potential side effects.
-
Enhanced Potency: Studies have shown that nanoparticle-mediated delivery enhances the potency of this compound in promoting myocardial repair compared to the free drug.[6]
-
-
Question 3: What are the key parameters to consider when designing this compound loaded PLGA nanoparticles?
-
Answer: The physicochemical properties of the nanoparticles are crucial for their efficacy and safety. Key parameters to optimize include:
-
Size: Nanoparticle size affects their biodistribution and cellular uptake. For cardiac delivery, sizes in the range of 100-200 nm are often targeted.
-
Surface Charge (Zeta Potential): The surface charge influences the stability of the nanoparticle suspension and their interaction with cell membranes. A negative zeta potential is generally preferred to prevent aggregation and reduce non-specific uptake.
-
Encapsulation Efficiency: Maximizing the amount of this compound encapsulated within the nanoparticles is essential for therapeutic efficacy.
-
Release Kinetics: A sustained release profile is desirable to maintain a therapeutic concentration of this compound in the myocardium over an extended period.
-
-
Question 4: How can I assess the penetration of this compound loaded nanoparticles into cardiac tissue?
-
Answer: Several techniques can be used to evaluate the penetration and distribution of nanoparticles in the heart:
-
Fluorescence Microscopy: If the nanoparticles are labeled with a fluorescent dye, confocal or two-photon microscopy of heart tissue sections can be used to visualize their distribution and penetration depth.
-
Autoradiography: If this compound is radiolabeled, autoradiography can provide a quantitative assessment of its distribution within the myocardium.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If the nanoparticles contain a metallic element (e.g., from a targeting ligand or as part of the nanoparticle core), ICP-MS can be used to quantify the amount of the element in different regions of the heart.
-
-
Question 5: What are the potential challenges and solutions for translating this compound nanoparticle therapy to a clinical setting?
-
Answer: While promising in preclinical studies, several challenges need to be addressed for clinical translation:
-
Scalable and Reproducible Manufacturing: Developing a robust and scalable manufacturing process that consistently produces nanoparticles with the desired characteristics is crucial.
-
Long-term Safety and Biocompatibility: Thorough preclinical studies are needed to evaluate the long-term safety, biocompatibility, and degradation products of the nanoparticles.
-
Delivery Method: While intramyocardial injection is effective in animal models, less invasive delivery methods, such as catheter-based delivery, are being explored for clinical applications.
-
Immune Response: The potential for an immune response to the nanoparticles or the encapsulated peptide needs to be carefully evaluated. PEGylation of nanoparticles can help to reduce immunogenicity.[7]
-
Data Presentation
Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles (Example Data)
| Parameter | Target Value | Acceptable Range | Troubleshooting for Out-of-Spec Results |
| Size (nm) | 150 | 120 - 180 | Adjust PLGA/surfactant concentration, sonication power, or solvent evaporation rate. |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | Improve mixing efficiency, use a syringe pump for controlled addition. |
| Zeta Potential (mV) | -20 | -15 to -30 | Adjust surfactant concentration or pH of the aqueous phase. |
| Encapsulation Efficiency (%) | > 70% | > 60% | Optimize formulation method (e.g., double emulsion), adjust pH, consider hydrophobic ion pairing. |
| Drug Loading (%) | 5% | 3 - 7% | Increase the initial amount of this compound in the formulation, optimize encapsulation efficiency. |
Table 2: In Vivo Efficacy of this compound Nanoparticle Delivery in a Myocardial Infarction Model (Example Data)
| Treatment Group | Ejection Fraction (%) | Infarct Size (%) | Cardiomyocyte Proliferation (Ki67+ cells/field) |
| Saline Control | 35 ± 5 | 40 ± 8 | 5 ± 2 |
| Free this compound | 42 ± 6 | 32 ± 7 | 15 ± 4 |
| This compound Nanoparticles | 55 ± 7 | 18 ± 5 | 35 ± 6 |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
-
Prepare the inner aqueous phase (w1): Dissolve this compound in sterile water or a suitable buffer at a concentration of 1-5 mg/mL.
-
Prepare the organic phase (o): Dissolve 50-100 mg of PLGA in 2-4 mL of a volatile organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Create the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or a probe sonicator on ice.
-
Prepare the outer aqueous phase (w2): Prepare a 1-5% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in sterile water.
-
Create the double emulsion (w1/o/w2): Add the primary emulsion to the outer aqueous phase and emulsify again using a homogenizer or sonicator.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours or overnight to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle collection and washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles by resuspending them in sterile water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated this compound.
-
Resuspension and storage: Resuspend the final nanoparticle pellet in a suitable buffer for in vitro or in vivo use. Store at 4°C.
Protocol 2: Intramyocardial Injection of this compound Nanoparticles in a Mouse Model of Myocardial Infarction
-
Anesthesia and surgical preparation: Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Induce myocardial infarction: Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction. Blanching of the anterior wall of the left ventricle confirms successful ligation.
-
Prepare the nanoparticle injection: Load a Hamilton syringe with the this compound loaded nanoparticle suspension.
-
Intramyocardial injection: Carefully inject a small volume (typically 5-10 µL) of the nanoparticle suspension into the border zone of the infarct at 2-3 different locations.
-
Closure and recovery: Close the chest cavity and allow the animal to recover under a heat lamp.
Protocol 3: Assessment of Cardiac Function by Echocardiography
-
Anesthesia: Lightly anesthetize the mouse.
-
Imaging: Use a high-frequency ultrasound system with a linear array transducer to acquire two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.
-
Measurements: Measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculations: Calculate the left ventricular ejection fraction (EF) and fractional shortening (FS) using the following formulas:
-
EF (%) = [(LVID;d³ - LVID;s³) / LVID;d³] * 100
-
FS (%) = [(LVID;d - LVID;s) / LVID;d] * 100
-
Mandatory Visualization
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for evaluating this compound nanoparticles.
Caption: Logic of nanoparticle-based this compound delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Developing injectable nanomaterials to repair the heart Current Opinion in Biotechnology, (34) Nanobiotechnology 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | De novo Drug Delivery Modalities for Treating Damaged Hearts: Current Challenges and Emerging Solutions [frontiersin.org]
- 7. wjarr.com [wjarr.com]
Technical Support Center: TT-10 Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of TT-10 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 0°C | Short-term | |
| In Solvent | -80°C | Up to 1 year |
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in DMSO. When preparing solutions, it is recommended to use anhydrous DMSO to minimize the risk of hydrolysis.
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may manifest as:
-
A change in the physical appearance of the powder (e.g., color change, clumping).
-
Decreased potency or inconsistent results in biological assays.
-
The appearance of additional peaks in analytical chromatography (e.g., HPLC, LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation due to improper storage. | Verify that this compound has been stored at the correct temperature and protected from light. Prepare fresh stock solutions from a new vial of powder if degradation is suspected. |
| Reduced biological activity | Loss of active compound due to degradation. | Perform a dose-response experiment to determine if the EC50 has shifted. Compare the performance of the current stock with a newly prepared solution. |
| Visible particles or discoloration in solution | Precipitation or degradation. | Ensure the solvent is of high purity and anhydrous. Briefly sonicate the solution to aid dissolution. If particles persist, it may indicate degradation or insolubility, and the solution should be discarded. |
Experimental Protocols
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.
Forced Degradation Experimental Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated as follows:
% Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting stability data.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Technical Support Center: Mitigating Potential Pro-arrhythmic Effects of TT-10
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential pro-arrhythmic effects of TT-10, a small molecule activator of the Hippo-Yap signaling pathway that promotes cardiomyocyte proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that has been shown to promote the proliferation of cardiomyocytes.[1][2] Its primary mechanism of action is the activation of the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), key downstream effectors of the Hippo signaling pathway.[3][4][5] By activating YAP/TAZ, this compound stimulates cell cycle entry and division in cardiomyocytes, which is a promising therapeutic strategy for cardiac regeneration after injury, such as myocardial infarction.[1][2]
Q2: Why is there a potential for pro-arrhythmic effects with this compound?
The pro-arrhythmic potential of this compound is not yet fully characterized, but several factors warrant careful consideration:
-
Immature Cardiomyocyte Phenotype: Newly proliferated cardiomyocytes may exhibit an immature electrophysiological profile. This can include altered expression and function of key cardiac ion channels, leading to variations in action potential duration and conduction, which are known substrates for arrhythmia.
-
Hippo-Yap Pathway and Ion Channel Regulation: Emerging evidence suggests that the Hippo-Yap signaling pathway, the target of this compound, may play a role in regulating cardiac homeostasis, including genes related to calcium handling (e.g., RyR2) and cell-cell communication.[6] Dysregulation of calcium homeostasis is a well-established mechanism of cardiac arrhythmia.
-
Electrophysiological Heterogeneity: A mix of mature and newly proliferated, immature cardiomyocytes within the heart can create electrophysiological heterogeneity. This disparity in electrical properties can lead to re-entrant arrhythmias.
-
Early Clinical Observations: Initial studies using systemic administration of this compound in animal models showed that early improvements in cardiac function were sometimes followed by a decline, hinting at potential long-term adverse effects that could include arrhythmias.[1]
Q3: What are the key cardiac ion channels to consider when assessing the pro-arrhythmic risk of this compound?
A thorough pro-arrhythmia risk assessment for any new cardiac-acting compound should evaluate its effects on the following key ion channels, in line with the Comprehensive in vitro Proarrhythmia Assay (CiPA) guidelines:
| Ion Channel | Current | Primary Role in Action Potential | Potential Pro-arrhythmic Consequence of Blockade |
| hERG (Kv11.1) | IKr (rapid delayed rectifier potassium current) | Ventricular repolarization (Phase 3) | Prolonged QT interval, Torsades de Pointes (TdP) |
| Nav1.5 | INa (fast sodium current) | Rapid depolarization (Phase 0) | Conduction slowing, potential for re-entry arrhythmias |
| Cav1.2 | ICa,L (L-type calcium current) | Plateau phase (Phase 2) and excitation-contraction coupling | Shortened QT interval, potential for re-entry arrhythmias |
| KvLQT1/minK (Kv7.1/KCNE1) | IKs (slow delayed rectifier potassium current) | Ventricular repolarization (Phase 3) | Prolonged QT interval |
| Kir2.1 | IK1 (inward rectifier potassium current) | Maintaining resting membrane potential and final repolarization | Early afterdepolarizations (EADs) |
Q4: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and how is it relevant for this compound?
The CiPA initiative is a new paradigm for assessing the pro-arrhythmic risk of drugs. It moves beyond a simple focus on hERG channel block and incorporates a more comprehensive evaluation of a drug's effects on multiple cardiac ion channels. The results are then integrated into an in silico model of a human cardiomyocyte to predict the risk of Torsades de Pointes. Given the novel mechanism of action of this compound, a CiPA-based assessment is highly recommended to understand its full electrophysiological profile and pro-arrhythmic potential.
Troubleshooting Guides
Issue 1: Unexpected changes in cardiomyocyte contractility or beating rate in vitro after this compound treatment.
-
Possible Cause: Altered ion channel function or calcium handling.
-
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for this compound to identify the threshold for effects on contractility and beating rate.
-
Electrophysiological Assessment: Use microelectrode array (MEA) or patch-clamp techniques to measure field potentials and action potentials to assess for changes in depolarization and repolarization.
-
Calcium Imaging: Employ calcium-sensitive dyes to visualize and quantify intracellular calcium transients to determine if this compound affects calcium release and reuptake.
-
Issue 2: Prolongation of the field potential duration (FPD) or action potential duration (APD) in in vitro cardiomyocyte assays.
-
Possible Cause: Blockade of repolarizing potassium currents (e.g., IKr, IKs) or enhancement of depolarizing currents (e.g., late sodium or L-type calcium currents).
-
Troubleshooting Steps:
-
Ion Channel Blockade Experiments: Use specific ion channel blockers in conjunction with this compound to identify the affected current(s). For example, co-application with a hERG blocker like E-4031.
-
Automated Patch-Clamp: Conduct a panel of ion channel assays (hERG, Nav1.5, Cav1.2, etc.) to directly measure the effect of this compound on each specific current.
-
In silico Modeling: Utilize the collected ion channel data in a computational model of the human ventricular action potential to predict the net effect on APD.
-
Issue 3: Observation of early afterdepolarizations (EADs) or triggered activity in vitro.
-
Possible Cause: Significant prolongation of the action potential plateau, creating a window for L-type calcium channels to reactivate.
-
Troubleshooting Steps:
-
Confirm APD Prolongation: Quantify the extent of APD prolongation at different concentrations of this compound.
-
Vary Pacing Rate: Assess if the EADs are more prominent at slower pacing rates, which is a characteristic feature.
-
Calcium Channel Blockers: Determine if the EADs can be suppressed by the application of an L-type calcium channel blocker like nifedipine (B1678770) or verapamil.
-
Detailed Experimental Protocols
Protocol 1: In Vitro Pro-arrhythmia Assessment using Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) and Microelectrode Arrays (MEAs)
Objective: To assess the effect of this compound on the electrophysiology of human cardiomyocytes.
Methodology:
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated MEA plates at a sufficient density to form a spontaneously beating syncytium. Allow the cells to mature for at least 14 days.
-
Baseline Recording: Record baseline field potentials for at least 10 minutes to establish a stable beating rate and field potential duration (FPD).
-
Compound Application: Prepare a concentration range of this compound (e.g., 0.1, 1, 10, 30, 100 µM). Add the compound to the MEA wells, starting with the lowest concentration.
-
Data Acquisition: Record field potentials for at least 10 minutes at each concentration, allowing for equilibration.
-
Data Analysis: Analyze the recorded data to determine changes in beat rate, FPD, and the occurrence of arrhythmic events such as EADs, fibrillation, or conduction block. Correct the FPD for changes in beat rate using Bazett's or Fridericia's correction formula.
-
Positive Control: Use a known pro-arrhythmic compound (e.g., E-4031) as a positive control to validate the assay sensitivity.
Protocol 2: Manual Patch-Clamp Electrophysiology for hERG (IKr) Current Assessment
Objective: To determine the direct effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Pipette and Bath Solutions: Use appropriate intracellular and extracellular solutions to isolate the hERG current.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
Compound Perfusion: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Positive Control: Use a known hERG blocker (e.g., astemizole (B1665302) or E-4031) as a positive control.
Visualizations
Caption: The Hippo-Yap signaling pathway and the activating role of this compound.
Caption: Experimental workflow for assessing the pro-arrhythmic potential of this compound.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Hippo-YAP1/TAZ pathway and its crosstalk in cardiac biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 5. YAP/TAZ as mechanobiological signaling pathway in cardiovascular physiological regulation and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hippo-Yap signaling maintains sinoatrial node homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Potency of YAP-TEAD Activators: A Comparative Analysis of TT-10 and Other Modulators
For researchers, scientists, and drug development professionals, the activation of the YAP-TEAD transcriptional pathway presents a promising avenue for therapeutic intervention in regenerative medicine and oncology. This guide provides a comprehensive comparison of the efficacy of TT-10 with other notable YAP-TEAD activators, supported by experimental data and detailed methodologies.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), act as transcriptional co-activators that, upon translocation to the nucleus, bind to TEAD (TEA domain) transcription factors to drive the expression of genes involved in cell growth and survival. The pharmacological activation of the YAP-TEAD complex is a key strategy being explored for conditions requiring tissue regeneration, such as heart disease. This report focuses on comparing the efficacy of this compound, a known YAP-TEAD activator, with other compounds that modulate this pathway, including the MST1/2 inhibitor XMU-MP-1 and the quinolinol derivative Q2.
Comparative Efficacy of YAP-TEAD Activators
The following table summarizes the available quantitative data on the efficacy of this compound, XMU-MP-1, and Quinolinol Q2 in activating the YAP-TEAD pathway, as determined by various in vitro assays.
| Compound | Assay Type | Cell Line | Key Findings | Reference |
| This compound | Cardiomyocyte Proliferation Assay (Ki67, PH3, Aurora B staining) | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | Peak induction of proliferation markers observed at 10-20 µM.[1] | [1] |
| XMU-MP-1 | YAP-TEAD Luciferase Reporter Assay | Neonatal Rat Cardiomyocytes (NRCMs) | >5-fold increase in YAP activity at 1-5 µM.[2] | [2] |
| Cardiomyocyte Proliferation Assay (Ki67 staining) | Neonatal Rat Cardiomyocytes (NRCMs) | Significant increase in the number of Ki67-positive cardiomyocytes at 3 µM. | ||
| MST1/2 Kinase Inhibition Assay | - | IC50 of 71.1 nM for MST1 and 38.1 nM for MST2.[3][4] | [3][4] | |
| Quinolinol Q2 | TEAD Dual-Luciferase Reporter Assay | HEK293 cells | EC50 of 2.6 µM.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
YAP-TEAD Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex in response to small molecule activators.
Materials:
-
HEK293T cells or other suitable cell line.
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).
-
Control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound, XMU-MP-1, Quinolinol Q2).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a further 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in activity is calculated relative to the vehicle-treated control. EC50 values can be determined by fitting the dose-response data to a four-parameter logistic curve.[7][8]
Cardiomyocyte Proliferation Assay (Ki-67 Staining)
This immunofluorescence-based assay is used to identify and quantify the percentage of proliferating cardiomyocytes in culture following treatment with YAP-TEAD activators.
Materials:
-
Primary neonatal rat cardiomyocytes (NRCMs) or human iPSC-derived cardiomyocytes (hiPSC-CMs).
-
Cell culture plates coated with a suitable extracellular matrix (e.g., gelatin or fibronectin).
-
Test compounds (this compound, XMU-MP-1).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibodies: anti-Ki67 and a cardiomyocyte-specific marker (e.g., anti-cardiac Troponin T, cTnT).
-
Fluorophore-conjugated secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cardiomyocytes on coated coverslips in multi-well plates. After allowing the cells to attach and resume beating, treat them with various concentrations of the test compounds or vehicle control for 24-48 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Ki67 and cTnT diluted in blocking solution overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The percentage of proliferating cardiomyocytes is determined by counting the number of Ki67-positive nuclei within the cTnT-positive cell population.[9][10]
Visualizing the Molecular Pathway and Experimental Process
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Hippo-YAP-TEAD signaling pathway and points of intervention by this compound, XMU-MP-1, and Quinolinol Q2.
Caption: A generalized experimental workflow for comparing the efficacy of YAP-TEAD activators.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TEAD activator Q2 | TEAD activator | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a Quinone Derivative as a YAP/TEAD Activity Modulator from a Repurposing Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to evaluate rat and mouse cardiomyocyte proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - this compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction [insight.jci.org]
A Comparative Guide to Cardiac Regenerative Therapies: TT-10 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The quest to effectively repair the adult human heart following injury, such as a myocardial infarction (MI), remains a paramount challenge in cardiovascular medicine. The limited regenerative capacity of mature cardiomyocytes necessitates innovative therapeutic strategies to restore lost muscle and function. This guide provides a comparative overview of a promising small molecule, TT-10, against other leading cardiac regenerative approaches, including stem cell therapy, gene therapy, and mRNA-based treatments. We present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visualizations of key signaling pathways to offer a comprehensive resource for the scientific community.
Quantitative Comparison of Cardiac Regenerative Therapies
The following tables summarize key quantitative outcomes from preclinical and clinical studies of various cardiac regenerative therapies. It is important to note that direct comparisons are challenging due to variations in study design, animal models, therapeutic dosage, and assessment time points.
| Therapy | Model | Key Efficacy Endpoints | Results | Citation(s) |
| This compound (Nanoparticle Delivery) | Mouse (Myocardial Infarction) | Left Ventricular Ejection Fraction (LVEF), Infarct Size | - Stably improved cardiac function from week 1 to 4 post-MI.- Significantly smaller infarct size at week 4. | [1] |
| Stem Cell Therapy (Mesenchymal Stem Cells - MSCs) | Human (Post-MI) | LVEF | - Meta-analysis of clinical trials showed a modest but statistically significant improvement in LVEF. | [2] |
| Human (Heart Failure) | LVEF, Quality of Life | - Meta-analysis showed non-significant improvement in LVEF but significant improvement in quality of life scores. | [3] | |
| Swine (Chronic MI) | Infarct Size, Contractility | - Dose-dependent decrease in infarct size and increase in contractility. | [4] | |
| Gene Therapy (Hippo Pathway Inhibition) | Pig (Myocardial Infarction) | Arrhythmia, Cardiomyocyte Regeneration | - Alleviated lethal ventricular arrhythmias.- Induced regeneration of cardiomyocytes. | [5] |
| Gene Therapy (Cell Cycle Factors - CDK1, CDK4, CCNB1, CCND1) | Rat & Pig (Myocardial Infarction) | LVEF, Scar Size | - Improved left ventricular ejection fraction.- Reduced scar size. | [6] |
| mRNA Therapy (PSAT1) | Mouse (Myocardial Infarction) | Cardiomyocyte Proliferation, Cardiac Function | - Robust increases in cardiomyocyte proliferation.- Significantly enhanced heart function and survival. | [7][8] |
| mRNA Therapy (Stemin and YAP5SA) | Mouse (Myocardial Infarction) | Cardiomyocyte Replication, Cardiac Function | - Increased cardiomyocyte replication by at least 15 times within 24 hours.- Repaired hearts to near-normal pumping function within a month. | [9] |
In-Depth Look at this compound
This compound is a small molecule activator of the Yes-associated protein (YAP)–transcriptional enhancer factor domain (TEAD) activity.[10] Its therapeutic potential in cardiac regeneration lies in its ability to promote the proliferation of existing cardiomyocytes.
Mechanism of Action: The Hippo/YAP Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and cell proliferation.[11] In its "on" state, a cascade of kinases (MST1/2 and LATS1/2) phosphorylates and inactivates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation.[12][13] When the Hippo pathway is "off," unphosphorylated YAP translocates to the nucleus, where it binds with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[12]
This compound is believed to promote cardiac regeneration by modulating the Hippo pathway to favor the "off" state, leading to nuclear accumulation of YAP and subsequent cardiomyocyte proliferation.[1][14]
Experimental Protocols
Mouse Model of Myocardial Infarction
This protocol describes the surgical induction of myocardial infarction in mice through the ligation of the left anterior descending (LAD) coronary artery.[15][16]
-
Anesthesia and Ventilation: Mice are anesthetized with isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance).[15] The animal is then intubated and connected to a rodent ventilator.[15]
-
Surgical Procedure:
-
Post-operative Care: The chest is closed in layers. Analgesics (e.g., buprenorphine) are administered, and the mouse is allowed to recover in a warm environment.[15]
Echocardiography for Cardiac Function Assessment
Transthoracic echocardiography is used to non-invasively assess cardiac function in mice post-MI.[17][18]
-
Animal Preparation: The chest area is depilated. The mouse is anesthetized with isoflurane and placed on a heated platform with ECG monitoring.
-
Image Acquisition:
-
Data Analysis: Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode images. Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) are then calculated to assess cardiac function.[19]
Cardiomyocyte Proliferation Assay
This assay quantifies the rate of cardiomyocyte proliferation in vitro or in vivo.[20][21][22]
-
In Vitro Protocol:
-
Cardiomyocytes are isolated from neonatal or embryonic hearts.[21]
-
Cells are cultured and treated with the therapeutic agent (e.g., this compound).
-
Proliferation is assessed by immunostaining for markers such as Phospho-Histone H3 (pH3) or Ki67, which are present in dividing cells.[21]
-
The number of marker-positive cardiomyocytes is counted and expressed as a percentage of the total number of cardiomyocytes.[21]
-
-
In Vivo Protocol:
-
Animals are administered a nucleotide analog (e.g., EdU or BrdU) which is incorporated into the DNA of dividing cells.[23]
-
Heart tissue is harvested, sectioned, and stained for the nucleotide analog and a cardiomyocyte-specific marker (e.g., cardiac troponin T).
-
The percentage of double-positive cells is determined to quantify cardiomyocyte proliferation.
-
Alternative Cardiac Regenerative Therapies
Stem Cell Therapy
Stem cell-based therapies aim to repair the damaged heart by introducing various types of stem cells, including mesenchymal stem cells (MSCs), bone marrow mononuclear cells (BMMNCs), and induced pluripotent stem cells (iPSCs).[14][17] The primary mechanisms of action are believed to be through the secretion of paracrine factors that promote angiogenesis, reduce inflammation, and inhibit apoptosis, as well as differentiation into new cardiac cells.[17][24]
Gene Therapy
Gene therapy for cardiac regeneration involves the delivery of genetic material to the heart to induce therapeutic effects.[15] This can be achieved by introducing genes that:
-
Promote cardiomyocyte proliferation by targeting cell cycle regulators.[6]
-
Enhance angiogenesis through the delivery of growth factors like VEGF.[25]
-
Reduce apoptosis by overexpressing anti-apoptotic genes.[15]
mRNA Therapy
mRNA therapy is an emerging approach that offers transient and controlled delivery of genetic information without the risk of genomic integration.[26] In the context of cardiac regeneration, modified mRNA (modRNA) can be used to:
-
Reactivate dormant developmental genes, such as PSAT1, to stimulate cardiomyocyte proliferation and tissue repair.[7]
-
Deliver transcription factors that can reprogram resident cardiac fibroblasts into functional cardiomyocytes.
Conclusion
The field of cardiac regeneration is rapidly evolving, with several promising therapeutic avenues under investigation. This compound represents a targeted, small-molecule approach to stimulate endogenous cardiomyocyte proliferation by modulating the Hippo/YAP pathway. While preclinical data is encouraging, further studies are needed to establish its long-term efficacy and safety. Stem cell, gene, and mRNA therapies each offer unique advantages and face distinct challenges. A deeper understanding of the underlying mechanisms and continued innovation in delivery technologies will be crucial in translating these regenerative strategies into effective clinical treatments for heart disease.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte regeneration therapy and its effect on LVEF and scar size- a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Repair and Clinical Outcomes of Stem Cell Therapy in Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 6. Gene therapy for cardiomyocyte renewal: cell cycle, a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. regmednet.com [regmednet.com]
- 8. Researchers Identify New mRNA-Based Therapy that Shows Promise in Heart Regeneration After Heart Attack | Lewis Katz School of Medicine | Lewis Katz School of Medicine [medicine.temple.edu]
- 9. newatlas.com [newatlas.com]
- 10. Stem Cell Therapy for Myocardial Infarction Recovery: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Hippo signaling pathway: from multiple signals to the hallmarks of cancers: Hippo pathway: from multiple signals to the hallmarks of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. transonic.com [transonic.com]
- 16. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Isolation of Embryonic Cardiomyocytes and Cell Proliferation Assay Using Genetically Engineered Reporter Mouse Model [bio-protocol.org]
- 21. Isolation of Embryonic Cardiomyocytes and Cell Proliferation Assay Using Genetically Engineered Reporter Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 25. mdpi.com [mdpi.com]
- 26. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TT-10's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule designation "TT-10" has been associated with two distinct mechanisms of action in recent scientific literature, leading to potential confusion within the research community. This guide provides a comprehensive cross-validation of these two purported mechanisms, presenting available experimental data to objectively compare their performance and clarify their distinct biological roles. One this compound molecule, developed for cardiac regeneration, acts as an activator of the Hippo signaling pathway effector YAP. The other, developed by Tarus Therapeutics, is an antagonist of the adenosine (B11128) A2A receptor for immuno-oncology applications.
Unraveling the Two Identities of this compound
A critical point of differentiation lies in the chemical identity of the two compounds. The this compound investigated for cardiac repair is a specific chemical entity with a known structure. In contrast, the chemical structure of the this compound developed by Tarus Therapeutics as an adenosine A2A receptor antagonist has not been publicly disclosed. This fundamental difference underscores that these are two separate molecules sharing a common designation.
Table 1: Chemical and Mechanistic Profile of this compound Variants
| Feature | This compound (YAP-TEAD Activator) | This compound (Adenosine A2A Receptor Antagonist) |
| Mechanism of Action | Activator of Yes-associated protein (YAP) and Transcriptional Enhancer Factor Domain (TEAD) activity | Antagonist of the Adenosine A2A receptor |
| Therapeutic Area | Cardiac Regeneration | Immuno-oncology |
| Chemical Structure | (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone | Not publicly disclosed |
| CAS Number | 2230640-94-3[1] | Not applicable |
| Developer | Academic Research (University of Tokyo, et al.) | Tarus Therapeutics |
Comparative Efficacy and Performance
Direct comparison of the two this compound molecules is challenging due to their different mechanisms and therapeutic goals. However, we can evaluate the available data for each within the context of their intended applications and against relevant alternative compounds.
This compound as a YAP-TEAD Activator for Cardiac Regeneration
This molecule has been shown to promote the proliferation of cardiomyocytes, a critical factor in repairing heart tissue after injury. In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that this compound induces cell cycle activation, with peak activity observed at concentrations of 10 to 20 micromolar.
Table 2: Performance Data of this compound (YAP-TEAD Activator) and Comparators
| Compound | Target | Key Finding | Reported Concentration/Dosage |
| This compound | YAP-TEAD Activation | Promotes cardiomyocyte proliferation in vitro | Peak activity at 10-20 µM |
| XMU-MP-1 | MST1/2 inhibitor (Upstream of YAP) | Improves cardiac phenotype in mice post-injury | Not specified in provided context |
| IAG933 | Direct YAP-TEAD disruptor (Inhibitor) | Induces tumor regression in vivo | Not specified in provided context |
This compound as an Adenosine A2A Receptor Antagonist in Immuno-Oncology
Developed by Tarus Therapeutics, this this compound is an immune checkpoint inhibitor. By blocking the A2A receptor on T-lymphocytes, it prevents adenosine-mediated immunosuppression within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2] Preclinical studies in a 4T1 breast cancer mouse model showed that a 1 mg/kg oral dose of this compound resulted in a 48% reduction in tumor volume.
Table 3: Performance Data of this compound (A2A Receptor Antagonist) and Comparators
| Compound | Target | Key Finding | Reported Concentration/Dosage |
| This compound (Tarus) | Adenosine A2A Receptor | 48% tumor volume reduction in a mouse model | 1 mg/kg, PO, BID |
| Istradefylline (Nourianz™) | Adenosine A2A Receptor | Approved for Parkinson's disease; reduces "off" time | 20-40 mg daily (human dose) |
| ZM241385 | Adenosine A2A Receptor | High-affinity antagonist used in research | Ki of 0.49 - 1.6 nM |
| SCH-58261 | Adenosine A2A Receptor | Selective A2A antagonist | Ki of 1.1 nM |
Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the respective signaling pathways and a general experimental workflow for their validation.
Adenosine A2A Receptor Antagonism
The binding of adenosine to the A2A receptor on immune cells triggers a signaling cascade that leads to immunosuppression. This compound (Tarus) blocks this initial step.
Caption: Adenosine A2A Receptor Signaling Pathway and this compound Blockade.
Hippo-YAP Pathway Activation
The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is "off," the transcriptional co-activator YAP translocates to the nucleus and, with TEAD, promotes gene expression for cell growth. The cardiac regeneration this compound promotes this "off" state.
Caption: Hippo-YAP Signaling Pathway and this compound Activation.
Experimental Workflow: General Validation Approach
The following diagram outlines a generalized workflow for the initial validation of a compound targeting either of these pathways.
Caption: Generalized Experimental Workflow for Mechanism of Action Validation.
Experimental Protocols
Detailed, step-by-step protocols for the specific validation of either this compound compound are not publicly available. However, based on standard methodologies for A2A receptor antagonists and YAP-TEAD activators, representative protocols are provided below.
Representative Protocol 1: Adenosine A2A Receptor Binding Assay
This assay determines the affinity of a test compound for the A2A receptor.
Objective: To measure the Ki (inhibitory constant) of a test compound for the human A2A receptor.
Materials:
-
HEK293 cell membranes expressing the human A2A receptor.
-
Radioligand: [3H]ZM241385.
-
Test compound (e.g., this compound from Tarus Therapeutics).
-
Non-specific binding control: 1 µM CGS15943.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold buffer.
-
Dry the filter plates and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Representative Protocol 2: Cardiomyocyte Proliferation Assay
This assay measures the ability of a test compound to induce cardiomyocyte proliferation.
Objective: To quantify the pro-proliferative effect of a test compound on cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Culture medium appropriate for hiPSC-CMs.
-
Test compound (e.g., this compound YAP-TEAD activator).
-
5-ethynyl-2'-deoxyuridine (EdU) incorporation kit.
-
Primary antibodies against proliferation markers (e.g., Ki67, Phospho-Histone H3).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
High-content imaging system.
Procedure:
-
Plate hiPSC-CMs in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
For the final 24 hours of treatment, add EdU to the culture medium to label cells undergoing DNA synthesis.
-
Fix, permeabilize, and stain the cells for EdU incorporation according to the kit manufacturer's protocol.
-
Perform immunofluorescent staining for Ki67 or Phospho-Histone H3.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of EdU-positive, Ki67-positive, or Phospho-Histone H3-positive cardiomyocytes relative to the total number of cardiomyocytes.
Conclusion
The designation this compound refers to two distinct small molecules with unrelated mechanisms of action and therapeutic targets. One is a YAP-TEAD activator for cardiac regeneration, and the other is an adenosine A2A receptor antagonist for cancer immunotherapy. This guide has provided a comparative overview of their available data, highlighting the importance of precise molecular identification in scientific research and drug development. Researchers investigating or encountering "this compound" should carefully verify the compound's origin and intended mechanism to ensure the appropriate application and interpretation of experimental results.
References
Independent Verification of TT-10's Effect on Infarct Size: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule TT-10's performance in reducing myocardial infarct size with other potential therapeutic alternatives. The information is supported by available experimental data to aid in research and development decisions.
Executive Summary
This compound is a novel small molecule that has demonstrated the ability to promote cardiomyocyte proliferation and reduce infarct size in preclinical models of myocardial infarction (MI). Its primary mechanism of action is through the activation of the Hippo signaling pathway's downstream effectors, YAP and TAZ. While initial studies show promise, it is crucial to note that, to date, the research on this compound's efficacy in reducing infarct size has been conducted by a limited number of collaborating research groups. Independent verification from unaffiliated research institutions is currently lacking in the published literature. This guide presents the available data on this compound and compares it with established and emerging alternatives for which more extensive and independent data are available.
Data Presentation: Quantitative Comparison of Infarct Size Reduction
The following table summarizes the quantitative data on the reduction of infarct size for this compound and selected alternatives. It is important to consider the different experimental models and methodologies when comparing these results.
| Compound/Treatment | Experimental Model | Administration Route | Infarct Size Reduction (%) | Supporting Study (Citation) |
| This compound (Nanoparticles) | Mouse model of MI | Intramyocardial injection | ~20% | --INVALID-LINK--[1] |
| This compound (Intraperitoneal) | Mouse model of MI | Intraperitoneal injection | Data on specific percentage reduction not explicitly stated, but was associated with declines in infarct size. | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Metoprolol | Human (STEMI patients) | Intravenous | 20% (from 32.0g to 25.6g) | --INVALID-LINK--[3][4][5] |
| Carvedilol | Minipig model of MI | Intravenous | Up to 91% (dose-dependent) | --INVALID-LINK--[6] |
| Agrin | Porcine model of MI | Antegrade delivery to coronary artery | Improved infarct size (specific percentage not stated) | --INVALID-LINK-- |
Experimental Protocols
Myocardial Infarction Model (Mouse)
A common preclinical model for studying the efficacy of cardioprotective compounds involves the surgical induction of myocardial infarction in mice. A standardized procedure is as follows:
-
Anesthesia and Ventilation: Mice are anesthetized, typically with isoflurane. They are then intubated and connected to a small animal ventilator to maintain respiration.
-
Thoracotomy: A surgical incision is made through the skin and pectoral muscles to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial ischemia. For ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-60 minutes).
-
Closure: The chest and skin are closed in layers.
-
Post-operative Care: Analgesics are administered to manage pain, and the animals are monitored closely during recovery.
Measurement of Infarct Size
The size of the infarcted myocardial tissue is a critical endpoint for assessing the efficacy of a therapeutic intervention. Common methods include:
-
Histological Staining (TTC Staining):
-
At a specified time point post-MI, the heart is excised.
-
The ventricles are sliced into transverse sections of a uniform thickness.
-
The slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium, containing active dehydrogenase enzymes, stains red, while the infarcted, necrotic tissue remains pale or white.
-
The stained sections are imaged, and the areas of the infarcted region and the total left ventricle are measured using image analysis software.
-
Infarct size is typically expressed as a percentage of the total left ventricular area or the area at risk.
-
-
Magnetic Resonance Imaging (MRI):
-
Cardiac MRI with delayed gadolinium enhancement is a non-invasive method to assess infarct size.
-
Gadolinium-based contrast agents accumulate in the infarcted tissue, which appears as a hyperenhanced region on the images.
-
The volume of the enhanced tissue is quantified and can be expressed as a percentage of the total left ventricular mass. This method allows for longitudinal studies in the same animal.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound's mechanism of action involves the modulation of the Hippo signaling pathway, a key regulator of organ size and cell proliferation. This compound acts as an activator of the downstream transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).
Caption: this compound inhibits the Hippo kinase cascade, leading to the activation of YAP/TAZ and subsequent gene transcription promoting cardiomyocyte proliferation and survival.
Experimental Workflow for Evaluating Cardioprotective Compounds
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of a potential cardioprotective agent like this compound.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Intravenous Metoprolol Reduces Infarct Size When Used Early in STEMI Patients | tctmd.com [tctmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Cardioprotective effects of carvedilol, a novel beta adrenoceptor antagonist with vasodilating properties, in anaesthetised minipigs: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecules for Cardiac Repair: TT-10 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The quest to effectively repair the adult human heart after injury remains a paramount challenge in cardiovascular medicine. The limited proliferative capacity of mature cardiomyocytes necessitates innovative therapeutic strategies to regenerate lost myocardium. Small molecules that can modulate key signaling pathways to induce cardiomyocyte proliferation and promote tissue repair have emerged as a promising frontier. This guide provides a head-to-head comparison of TT-10, a notable small molecule in this field, with other leading small molecule candidates for heart repair, supported by available experimental data.
Overview of Small Molecule Candidates
This comparison focuses on this compound and two other promising small molecule strategies: XMU-MP-1 and a five-small-molecule (5SM) cocktail. These were selected based on their demonstrated efficacy in preclinical models of cardiac injury and their distinct mechanisms of action.
-
This compound: A small molecule that activates the Hippo-YAP signaling pathway, a critical regulator of organ size and cell proliferation.[1][2][3][4] By promoting the nuclear translocation of Yes-associated protein (YAP), this compound stimulates cardiomyocyte proliferation.[4]
-
XMU-MP-1: An inhibitor of the upstream Hippo pathway kinases MST1 and MST2.[5] By inhibiting these kinases, XMU-MP-1 also leads to the activation of YAP and promotes cell survival and proliferation.
-
Five-Small-Molecule (5SM) Cocktail: A combination of five small molecules that synergistically induces cardiomyocyte cell cycle re-entry and cytokinesis.[6][7][8] This cocktail targets multiple signaling pathways to promote heart regeneration.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies on the efficacy of these small molecules in models of cardiac injury. It is important to note that direct comparative studies are limited, and the experimental models and endpoints may vary between studies.
Table 1: Effects on Cardiac Function and Infarct Size
| Small Molecule | Animal Model | Injury Model | Dosage and Administration | Change in Ejection Fraction (EF) | Reduction in Infarct Size | Citation |
| This compound (Nanoparticle) | Mouse | Myocardial Infarction (MI) | Intramyocardial injection | Significantly improved compared to control | Significantly smaller at week 4 | [9][10] |
| XMU-MP-1 | Mouse | Ischemia/Reperfusion (I/R) | Not specified | Preserved cardiac function | Reduced | [11] |
| 5SM Cocktail | Rat | Ischemia/Reperfusion (I/R) | Intraperitoneal injection | Improved at 7, 28, and 56 days post-IR | Ameliorated infarction size | [12] |
Table 2: Effects on Cardiomyocyte Proliferation
| Small Molecule | Model System | Proliferation Marker | Key Findings | Citation |
| This compound | Cultured hiPSC-Cardiomyocytes | Ki67, BrdU, PH3, Aurora B | Peak proliferation at 10-20 µM | [9] |
| This compound (Nanoparticle) | Mouse MI model | Ki67, PH3, nuclear YAP | Dramatically more positive cells in the border zone at 1 week | [9][10] |
| XMU-MP-1 | Cultured Neonatal Rat Cardiomyocytes | YAP activity | >5-fold increase at 1-5 µM | [5] |
| 5SM Cocktail | Rat I/R model | Ki67, pH3 | Increased numbers of positive cardiomyocytes at 7 days post-IR | [6][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies for each small molecule.
This compound Nanoparticle Delivery in a Mouse Myocardial Infarction Model
-
Animal Model: Mice were used to model myocardial infarction.
-
Injury Induction: Myocardial infarction was induced by the permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment: this compound was encapsulated in poly-lactic-co-glycolic acid (PLGA) nanoparticles. A single intramyocardial injection of the this compound-loaded nanoparticles was administered into the infarcted heart muscle.
-
Assessment: Cardiac function was assessed by measuring ejection fraction and fractional shortening. Infarct size was determined at various time points. Cardiomyocyte proliferation was quantified by staining for markers such as Ki67, phosphohistone H3 (PH3), and nuclear YAP in the border zone of the infarct.[9][10]
XMU-MP-1 in a Mouse Pressure Overload-Induced Hypertrophy Model
-
Animal Model: C57Bl/6 mice were used.
-
Injury Induction: Cardiac hypertrophy was induced by transverse aortic constriction (TAC).
-
Treatment: Three weeks after TAC, mice were treated with XMU-MP-1 (1 mg·kg⁻¹ body weight) or a vehicle (DMSO) via intraperitoneal injection every other day for 12 days.
-
Assessment: Cardiac function was evaluated by measuring ejection fraction. Left ventricular dilation was also assessed.[14]
Five-Small-Molecule (5SM) Cocktail in a Rat Ischemia-Reperfusion Model
-
Animal Model: Adult rats were used.
-
Injury Induction: Ischemia-reperfusion injury was induced by a 60-minute occlusion of the left anterior descending coronary artery.
-
Treatment: The 5SM cocktail or a vehicle (DMSO) was administered via intraperitoneal injection.
-
Assessment: Cardiac function (ejection fraction, fractional shortening) was assessed at multiple time points post-injury. Cardiac fibrosis and infarct size were evaluated using Masson's trichrome staining. Cardiomyocyte proliferation was quantified by staining for Ki67 and pH3 in the infarct border zone.[12][13]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these small molecules are rooted in their ability to modulate specific signaling pathways that govern cardiomyocyte proliferation and survival.
Hippo-YAP Signaling Pathway (this compound and XMU-MP-1)
The Hippo signaling pathway is a key negative regulator of organ size.[1][2][3] In its active state, it phosphorylates and inactivates the transcriptional co-activator YAP, preventing it from entering the nucleus and promoting gene expression related to cell proliferation. Both this compound and XMU-MP-1 ultimately lead to the activation of YAP, albeit through different mechanisms. This compound is believed to directly promote YAP activity, while XMU-MP-1 inhibits the upstream kinases MST1/2.[4][5]
Caption: Hippo-YAP signaling pathway and points of intervention by this compound and XMU-MP-1.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic heart development and has been implicated in cardiac repair and regeneration.[15][16][17] Activation of this pathway can promote cardiomyocyte proliferation. Some small molecules used for cardiac regeneration, including components of cocktails, may act by modulating this pathway.
Caption: The canonical Wnt/β-catenin signaling pathway involved in cell proliferation.
Conclusion
Small molecules hold immense promise for the regeneration of the damaged heart. This compound, XMU-MP-1, and the 5SM cocktail have all demonstrated significant potential in preclinical studies by promoting cardiomyocyte proliferation and improving cardiac function after injury. While direct comparative data is still emerging, this guide provides a framework for understanding their relative strengths and mechanisms of action. Future research should focus on head-to-head comparisons in standardized models of cardiac injury to better delineate the most promising candidates for clinical translation. The continued exploration of these and other novel small molecules will be critical in developing effective regenerative therapies for heart disease.
References
- 1. The Hippo pathway in heart development, regeneration, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hippo Signaling Pathway in Cardiac Development and Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A small-molecule cocktail promotes mammalian cardiomyocyte proliferation and heart regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mending a broken heart with novel cardiogenic small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research & Innovation | UAB News [uab.edu]
- 11. XMU-MP-1 protects heart from ischemia/reperfusion injury in mice through modulating Mst1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Wnt Signaling in Heart Development and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Compound Specificity for the YAP-TEAD Pathway: A Comparative Guide
A Note on TT-10: Initial searches for "this compound" in the context of the YAP-TEAD signaling pathway have revealed a common point of confusion. "this compound" is the designation for a Tetanus Toxoid vaccine and is not a known modulator of the YAP-TEAD pathway.[1][2][3][4][5] Therefore, a direct comparison of this compound's specificity for this pathway is not applicable.
This guide will instead provide a comprehensive framework for validating the specificity of genuine YAP-TEAD pathway modulators, using known inhibitors and activators as examples. This will serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
The Hippo-YAP-TEAD Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6][7] When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[6][7][8] In the inactive state, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA domain) transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[6][7][9] Dysregulation of this pathway is implicated in various cancers.[6][7]
Caption: The Hippo-YAP-TEAD signaling pathway and points of therapeutic intervention.
Comparative Analysis of YAP-TEAD Pathway Modulators
Validating the specificity of a compound for the YAP-TEAD pathway requires a multi-faceted approach. Below is a comparison of experimental methods used to characterize both inhibitors and activators of this pathway.
| Experimental Assay | Purpose | Typical Readout | Example Application | Reference Compound |
| Luciferase Reporter Assay | Quantify TEAD-dependent transcriptional activity. | Luminescence | Assess dose-dependent inhibition or activation of a TEAD-responsive reporter construct. | Verteporfin (inhibitor) |
| Co-immunoprecipitation (Co-IP) | Determine direct binding between YAP/TAZ and TEAD. | Western Blot | Evaluate the ability of a compound to disrupt the YAP-TEAD interaction. | VT3989 (inhibitor) |
| Chromatin Immunoprecipitation (ChIP-qPCR) | Measure the occupancy of YAP/TAZ or TEAD at target gene promoters. | qPCR | Determine if a compound alters the recruitment of the transcriptional complex to DNA. | IAG933 (inhibitor) |
| Quantitative RT-PCR (qRT-PCR) | Quantify the expression of YAP-TEAD target genes. | mRNA levels | Measure changes in the expression of genes like CTGF and CYR61 following compound treatment. | This compound (as a hypothetical activator) would be expected to increase target gene expression. |
| Immunofluorescence/Cellular Fractionation | Visualize and quantify the subcellular localization of YAP/TAZ. | Microscopy/Western Blot | Assess if a compound promotes or inhibits the nuclear translocation of YAP/TAZ. | XMU-MP-1 (inhibitor of Hippo kinase) |
| IncuCyte/Cell Proliferation Assays | Measure the effect of the compound on cell growth. | Cell confluence/viability | Determine the functional consequence of pathway modulation on cell proliferation. | K-975 (inhibitor) |
| Off-Target Screening (e.g., Kinase Panel) | Identify unintended molecular targets. | Binding affinity/Enzymatic activity | Rule out non-specific effects that could confound data interpretation. | Any novel compound |
Detailed Experimental Protocols
Luciferase Reporter Assay for TEAD Activity
-
Objective: To quantify the effect of a test compound on TEAD-dependent gene transcription.
-
Methodology:
-
Cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway) are co-transfected with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving luciferase expression) and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Following transfection, cells are treated with various concentrations of the test compound or a vehicle control.
-
After a defined incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The TEAD-responsive luciferase signal is normalized to the control luciferase signal to account for differences in transfection efficiency and cell number.
-
Co-immunoprecipitation of YAP and TEAD
-
Objective: To assess the ability of a compound to disrupt the physical interaction between YAP and TEAD.
-
Methodology:
-
Cells are treated with the test compound or vehicle control.
-
Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
The cell lysate is incubated with an antibody specific for either YAP or TEAD, which is coupled to protein A/G beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and resolved by SDS-PAGE.
-
A Western blot is performed using an antibody against the co-immunoprecipitated protein (e.g., if YAP was immunoprecipitated, blot for TEAD). A decrease in the co-precipitated protein in the presence of an inhibitor suggests disruption of the interaction.
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if a compound affects the binding of the YAP-TEAD complex to the promoters of target genes.
-
Methodology:
-
Cells are treated with the test compound or vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for YAP or TEAD is used to immunoprecipitate the chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for the promoter regions of known YAP-TEAD target genes (e.g., CTGF) to quantify the amount of precipitated DNA.
-
Experimental Workflow for Validating Specificity
Caption: A logical workflow for validating the specificity of a YAP-TEAD pathway modulator.
By employing a combination of these assays, researchers can build a robust dataset to validate the specificity and mechanism of action of novel compounds targeting the YAP-TEAD pathway. This systematic approach is crucial for the development of effective and safe therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetanus (Tetanus Toxoid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Tetanus toxoid (intramuscular route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Tetanus Shot Reactions: Side Effects of the Vaccine [healthline.com]
- 5. Tetanus Vaccine: Types, Risks, and Side Effects [webmd.com]
- 6. Targeting the Hippo pathway in cancer, fibrosis, wound healing and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to the Experimental Profile of TT-10, a YAP-TEAD Activator for Cardiac Regeneration
An Objective Analysis of Preclinical Data and Methodologies for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data available for the small molecule TT-10, a known activator of the YAP-TEAD signaling pathway, which has shown potential in promoting cardiomyocyte proliferation and cardiac repair. It is important to note that while preclinical studies have demonstrated the effects of this compound, direct inter-laboratory comparison studies to formally assess the reproducibility of these experimental results across different research settings are not yet available in the public domain. The data presented here is a summary of findings from individual published studies.
It is also pertinent to clarify that the designation "this compound" has been used for at least two distinct molecules in scientific literature: the YAP-TEAD activator discussed herein, and an adenosine (B11128) A2A receptor antagonist investigated as an immune checkpoint inhibitor.[1][2] This guide focuses exclusively on the former due to the availability of detailed experimental data related to its therapeutic potential in cardiac disease.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound, focusing on its effects on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and in a mouse model of myocardial infarction (MI).
Table 1: In Vitro Efficacy of this compound on hiPSC-CMs
| Parameter | Treatment Group | Result | Reference |
| Cell Cycle Activity | This compound (10-20 µM) | Peak activity observed | [3][4] |
| Apoptosis (TUNEL Staining) | This compound (10 µM) | Significant reduction in apoptosis | [5] |
| Nuclear Yap Positivity | This compound (10 µM) | Significant increase in cells with Yap-positive nuclei | [5] |
Table 2: In Vivo Efficacy of this compound Nanoparticles in a Mouse MI Model
| Parameter | Treatment Group | Result | Reference |
| Cardiac Function | This compound Nanoparticles | Significantly improved ejection fractions and fractional shortening | [3][4] |
| Infarct Size | This compound Nanoparticles | Significantly lower infarct sizes | [3][4] |
| Cardiomyocyte Proliferation | This compound Nanoparticles | Dramatically more border-zone cardiomyocytes showing proliferation markers | [3] |
| Angiogenesis | This compound Nanoparticles | Appeared to promote blood vessel growth | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
1. hiPSC-CM Culture and this compound Treatment
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured under standard conditions.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at varying concentrations (e.g., 2 µM, 10 µM, 20 µM, or 100 µM) for a specified duration, typically 48 hours.
-
Analysis: Following treatment, cells are fixed and stained for relevant markers, such as cardiac troponin T (cTnT) to identify cardiomyocytes, and markers for cell cycle activity, apoptosis (TUNEL), or nuclear localization of YAP. Nuclei are counterstained with DAPI.[5]
2. Mouse Model of Myocardial Infarction (MI)
-
MI Induction: Myocardial infarction is induced in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment Groups: Animals are randomly assigned to different treatment groups, which may include:
-
Vehicle control (e.g., Dulbecco's PBS)
-
Empty nanoparticles (Empty-NPs)
-
This compound in solution (this compound-SOL)
-
This compound-loaded nanoparticles (this compound-NPs)
-
-
Administration: The treatment is administered, for example, via intramyocardial injections into the infarcted heart muscle.
-
Functional Assessment: Cardiac function is assessed at various time points post-MI using methods like echocardiography to measure ejection fraction and fractional shortening.
-
Histological Analysis: Hearts are harvested for histological analysis to determine infarct size and to assess cardiomyocyte proliferation, apoptosis, and vascularity in the peri-infarct region.[3][5]
3. Preparation of this compound Loaded Nanoparticles
-
Method: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are prepared using a single-emulsion (oil/water phase) technique.
-
Procedure:
-
PLGA is dissolved in a solvent such as dichloromethane, along with this compound.
-
The solution is ultrasonicated.
-
An aqueous solution (e.g., 1% w/v dimethylamine (B145610) borane) is added.
-
The mixture is further ultrasonicated on ice to form the nanoparticle suspension.
-
-
Characterization: The resulting nanoparticles are characterized for size distribution and drug loading efficiency.[5]
Visualizations: Signaling Pathway and Experimental Workflow
To aid in the understanding of this compound's mechanism and its experimental evaluation, the following diagrams are provided.
Caption: The signaling pathway of this compound, which inhibits the Hippo pathway, leading to the nuclear translocation of YAP and activation of TEAD-mediated gene expression.
Caption: A generalized workflow for the preclinical evaluation of this compound, encompassing both in vitro and in vivo experimental stages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. scitechdaily.com [scitechdaily.com]
- 5. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TT-10 Treatment and Standard of Care: A Long-Term Benefits Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational agent TT-10 and the current standard of care for specific advanced solid tumors. It is important to note that long-term clinical data for this compound is not yet available, as it is currently in early-phase clinical trials. The comparison is therefore based on the mechanism of action of this compound and existing data for standard therapies. This document also clarifies the distinction between two research compounds referred to as this compound.
Introduction: The Two Facets of this compound
The designation "this compound" refers to two distinct investigational compounds in biomedical research:
-
This compound (PORT-6), an Adenosine (B11128) A2A Receptor (A2AR) Antagonist: This is an oral small molecule being investigated as a cancer immunotherapy.[1] It is currently the subject of a Phase I/II clinical trial for various advanced solid tumors.[1][2]
-
This compound (TAZ-K), a YAP-TEAD Activator: This is a small molecule that has been studied in preclinical models for its potential to promote cardiac muscle regeneration after a heart attack.[3][4][5][6]
This guide will primarily focus on the oncological agent this compound (PORT-6) , as it is in human clinical trials, allowing for a prospective comparison with established standards of care. The cardiac compound will be discussed separately.
Part 1: this compound (PORT-6) for Advanced Solid Tumors
This compound is an orally administered antagonist of the Adenosine A2A receptor (A2AR), designed to enhance the body's immune response against cancerous tumors.[1] It is being evaluated in the ADPORT-601 clinical trial (NCT04969315) for patients with advanced solid tumors who have not responded to or are ineligible for standard treatments.[2][7][8] The trial includes cohorts for renal cell carcinoma (RCC), castrate-resistant prostate cancer (CRPC), and non-small cell lung cancer (NSCLC).[2]
Mechanism of Action: Reversing Immune Suppression
In the tumor microenvironment, high levels of adenosine are produced, which binds to A2A receptors on immune cells, leading to immunosuppression.[9][10] This allows cancer cells to evade the immune system. By blocking the A2AR, this compound is hypothesized to restore the anti-tumor activity of immune cells, such as T-cells.[9][11]
Comparison with Standard of Care
The following tables summarize the current standard of care for the primary cancers being investigated in the this compound clinical trial and provide a prospective comparison with this compound.
Table 1: Advanced Renal Cell Carcinoma (RCC) - Treatment Comparison
| Feature | Standard of Care | This compound (Investigational) |
| Primary Modality | Immune checkpoint inhibitor combinations (e.g., ipilimumab + nivolumab) or checkpoint inhibitor + VEGF TKI combinations (e.g., pembrolizumab (B1139204) + axitinib).[12][13][14][15] | Oral monotherapy or combination therapy.[2] |
| Mechanism | PD-1/PD-L1/CTLA-4 blockade; VEGF pathway inhibition. | Adenosine A2A receptor antagonism.[9][10] |
| Administration | Intravenous infusion, often in combination with oral TKIs. | Oral capsules.[7] |
| Potential Long-Term Benefits | Durable responses and long-term survival in a subset of patients. | Hypothesized: Overcoming resistance to current immunotherapies; potential for durable responses in patients with high adenosine signaling.[1] |
Table 2: Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Treatment Comparison
| Feature | Standard of Care | This compound (Investigational) |
| Primary Modality | Androgen receptor pathway inhibitors (ARPIs), chemotherapy (e.g., docetaxel), PARP inhibitors (for specific mutations), radiopharmaceuticals.[16][17][18][19] | Oral monotherapy or combination therapy.[2] |
| Mechanism | Androgen signaling inhibition, cytotoxicity, DNA repair inhibition, targeted radiation. | Adenosine A2A receptor antagonism.[9][10] |
| Administration | Oral and/or intravenous. | Oral capsules.[7] |
| Potential Long-Term Benefits | Improved overall survival and quality of life.[16] | Hypothesized: A new mechanism of action for patients who have progressed on hormonal therapies and chemotherapy; potential synergy with other treatments.[20] |
Table 3: Advanced Non-Small Cell Lung Cancer (NSCLC) - Treatment Comparison
| Feature | Standard of Care | This compound (Investigational) |
| Primary Modality | Dependent on molecular markers: Targeted therapy for EGFR, ALK, ROS1, etc. mutations. For others, immunotherapy (PD-1/PD-L1 inhibitors) with or without platinum-based chemotherapy.[21][22][23][24] | Oral monotherapy or combination therapy.[2] |
| Mechanism | Varies: Kinase inhibition, immune checkpoint blockade, cytotoxicity. | Adenosine A2A receptor antagonism.[9][10] |
| Administration | Oral, intravenous. | Oral capsules.[7] |
| Potential Long-Term Benefits | Significant survival improvements, especially in biomarker-selected populations. | Hypothesized: A novel therapeutic option for patients without targetable mutations or those who have developed resistance to current immunotherapies. |
Experimental Protocols: The ADPORT-601 Trial (NCT04969315)
The ongoing Phase I/II trial is a multicenter, open-label study designed to assess the safety, tolerability, and preliminary efficacy of this compound.[2][7][8]
-
Phase Ia (Dose Escalation): This phase utilizes a standard 3+3 design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[20] Patients with advanced RCC, CRPC, NSCLC, or squamous cell carcinoma of the head and neck who have failed or are ineligible for standard therapy are enrolled in cohorts of escalating doses of this compound.[2]
-
Phase Ib/II (Dose Expansion): Once the RP2D is established, expansion cohorts will be enrolled to further evaluate the safety and efficacy of this compound as a monotherapy and in combination with other agents.[20]
Key Inclusion Criteria:
-
Age ≥18 years.[8]
-
Histologically or cytologically confirmed advanced solid tumors as specified in the cohorts.[8]
-
Failed or are not eligible for standard of care treatment.[7][8]
-
ECOG performance status of 0 or 1.[1]
Primary Outcome Measures:
-
Incidence of Dose-Limiting Toxicities (DLTs).
-
Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).
-
Overall Response Rate (ORR).
Part 2: this compound (TAZ-K) for Cardiac Repair
This version of this compound is a research compound that activates the Hippo-YAP signaling pathway.[3][4] Preclinical studies have explored its potential to stimulate the proliferation of cardiomyocytes (heart muscle cells), which could be beneficial for repairing heart tissue after a myocardial infarction (heart attack).[4][5]
Mechanism of Action: Promoting Cardiomyocyte Proliferation
The Hippo signaling pathway is a key regulator of organ size and cell proliferation.[25][26] When the pathway is "off," the transcriptional co-activators YAP and TAZ can enter the cell nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell growth and proliferation.[27][28] this compound has been shown to activate YAP/TAZ-TEAD activity, thereby promoting the division of cardiomyocytes.[3][4]
Preclinical Experimental Protocol
Studies in mouse models of myocardial infarction have been conducted to evaluate this compound's efficacy.[6] A typical experimental workflow involves:
-
Induction of Myocardial Infarction (MI): MI is surgically induced in adult mice, typically by ligating the left anterior descending coronary artery.
-
Compound Administration: this compound is administered to the animals. One study utilized poly-lactic-co-glycolic acid (PLGA) nanoparticles to achieve slow, localized release of the drug via intramyocardial injection.[6]
-
Functional Assessment: Cardiac function is assessed at various time points post-MI using methods like echocardiography to measure parameters such as ejection fraction.
-
Histological Analysis: At the end of the study period, hearts are harvested for histological and immunohistochemical analysis to quantify infarct size, cardiomyocyte proliferation (e.g., using EdU labeling), and blood vessel density.[5][6]
Table 4: Preclinical Findings for this compound (TAZ-K) in a Mouse MI Model
| Endpoint | Observation |
| Cardiac Function | Improved ejection fraction and fractional shortening compared to control groups.[6] |
| Infarct Size | Significantly smaller infarcts at 4 weeks post-treatment.[6] |
| Cellular Effects | Increased cardiomyocyte proliferation and nuclear YAP abundance; decreased cardiomyocyte apoptosis.[6] |
| Vascularity | Evidence of increased angiogenesis (blood vessel growth). |
Conclusion
The investigational landscape includes two distinct molecules named this compound. The oncological agent, an A2AR antagonist, holds promise as a novel immunotherapy, though its clinical benefits are still under investigation. A long-term comparison with the standard of care is premature but will be of great interest as data from the ADPORT-601 trial becomes available. The cardiac regeneration agent, a YAP-TEAD activator, has shown encouraging results in preclinical models, suggesting a potential future therapeutic avenue for heart disease. Both compounds highlight innovative approaches in their respective fields, and their continued development warrants close observation by the scientific community.
References
- 1. targetedonc.com [targetedonc.com]
- 2. healthscout.app [healthscout.app]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound (PORT-6) and TT-4 (PORT-7) as Single Agents and in Combination in Subjects With Advanced Selected Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 9. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 10. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. ascopubs.org [ascopubs.org]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic Therapies for Metastatic Castration-Resistant Prostate Cancer: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. What Is the Standard First-Line Treatment for Advanced Non-Small Cell Lung Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. cancerresearchuk.org [cancerresearchuk.org]
- 24. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]
- 25. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Hippo-YAP signaling pathway and contact inhibition of growth - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TT-10
This document provides comprehensive guidance on the proper disposal procedures for the chemical substance TT-10, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Quantitative Data Summary for this compound Waste
For easy reference, the following table summarizes key quantitative data relevant to the disposal of this compound. This information is critical for waste categorization and handling.
| Parameter | Value | Notes |
| Waste Classification | Hazardous Chemical Waste | Due to its potential environmental toxicity and reactivity, this compound is classified as hazardous. |
| pH of Waste Solution | 3.5 - 5.0 (for 1% aqueous solution) | The acidic nature of this compound waste requires neutralization before certain disposal steps. |
| Recommended Neutralizing Agent | 5% Sodium Bicarbonate Solution | Use cautiously to avoid excessive foaming and heat generation. |
| Final pH for Sewerage | 6.0 - 8.0 | Neutralized waste must fall within this pH range before it can be considered for drain disposal, subject to local regulations.[1] |
| Container Type | High-Density Polyethylene (B3416737) (HDPE) | This compound waste must be stored in compatible, properly labeled containers to prevent leakage and reactions.[2] |
| Maximum Storage Time | 90 days | Hazardous waste should not be stored on-site for extended periods. Arrange for timely disposal by a licensed contractor.[3] |
Detailed Disposal Protocol for this compound
The following step-by-step methodology must be followed for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling this compound waste.[4][5]
-
Conduct all disposal procedures within a certified chemical fume hood to prevent the inhalation of any vapors.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated labware and solutions, in a designated and clearly labeled hazardous waste container.[2][6]
-
The container must be made of high-density polyethylene (HDPE) and have a secure, tight-fitting lid.[2]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid hazardous reactions.[7]
3. Neutralization of Acidic this compound Waste:
-
If the this compound waste is in an aqueous solution, check its pH using a calibrated pH meter or pH strips.
-
Slowly add a 5% sodium bicarbonate solution to the this compound waste while stirring gently. Monitor the pH continuously.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[1] Be cautious of potential effervescence and heat generation.
4. Final Disposal Steps:
-
Once neutralized, the waste must be disposed of through a licensed hazardous waste disposal contractor.[5]
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound Waste (Neutralized)," the date of generation, and the principal investigator's contact information.[2][6]
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by the disposal service.[3][5]
-
Under no circumstances should this compound waste be disposed of down the drain without explicit written permission from the Environmental Health and Safety (EHS) office, even after neutralization. [6]
5. Decontamination of Labware:
-
All labware that has come into contact with this compound must be decontaminated.
-
Triple-rinse the labware with a suitable solvent (e.g., ethanol), followed by a triple-rinse with deionized water.[2]
-
The initial rinsate must be collected and treated as hazardous waste.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. peinturesmf.com [peinturesmf.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. smooth-on.com [smooth-on.com]
Essential Safety and Handling Protocols for the Potent Research Compound TT-10
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "TT-10" is publicly available. The following guidance is based on best practices for handling potent, uncharacterized research compounds and should be supplemented by a thorough, institution-specific risk assessment before any handling occurs. Assume this compound is a particularly hazardous substance.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with the novel research compound this compound. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the foundation of safe handling.[1] A risk assessment considering the quantity, physical form (powder vs. liquid), and experimental procedure should dictate the level of protection.[1]
Table 1: Recommended PPE for Laboratory Activities Involving this compound
| Activity | Recommended PPE | Rationale |
|---|---|---|
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.[2] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile or neoprene gloves.[1] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders.[1] Full respiratory protection is crucial. Double-gloving provides an added barrier against contamination.[1][3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[1][4] - Single pair of chemical-resistant gloves (e.g., nitrile).[1] | Reduced risk of aerosolization compared to powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses.[3] - Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye exposure. The specific procedure will dictate the required level of containment. |
Operational Plan for Safe Handling
A systematic approach is essential for managing potent compounds from receipt to disposal.
Table 2: Key Operational Stages and Safety Procedures for this compound
| Stage | Procedure | Key Considerations |
|---|---|---|
| Receiving | - Inspect package for any signs of damage or leakage in a designated area. - Verify that the primary and secondary containers are intact. | If a container is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) department immediately. |
| Storage | - Store in a clearly labeled, sealed, and compatible container. - Keep in a designated, secure, and ventilated area away from incompatible materials. | The storage container should be clearly marked with the chemical name and hazard warnings. |
| Weighing | - Whenever possible, use a ventilated balance enclosure or a glove box.[2] - If a ventilated enclosure is not available, perform weighing in a certified chemical fume hood. - Use disposable weighing papers and tools. | This minimizes the risk of inhaling airborne particles and contaminating the balance. |
| Spill Cleanup | - Immediately alert others and evacuate the area. - Restrict access to the spill area. - Follow your institution's established procedures for hazardous material spills. - Use a spill kit with appropriate absorbent materials. | Do not attempt to clean a large spill without proper training and equipment. Contact your EHS department. |
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous chemical waste through an approved disposal facility.[5] Under no circumstances should it be discarded down the drain or in regular trash.[5]
Table 3: Disposal Procedures for this compound Waste Streams
| Waste Type | Disposal Procedure |
|---|---|
| Solid Waste | - All contaminated solid waste (e.g., unused compound, gloves, weighing papers, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6] - The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and relevant hazard warnings.[5] |
| Liquid Waste | - All liquid waste containing this compound (e.g., experimental solutions, rinsates) must be collected in a separate, compatible, and sealed hazardous waste container.[5][6] - Do not mix with other solvent waste streams unless compatibility is confirmed.[5] |
| Empty Containers | - Empty this compound containers should be triple-rinsed with a suitable solvent.[7] - The rinsate must be collected and treated as hazardous liquid waste.[7] - After rinsing, the container may be disposed of according to institutional guidelines.[7] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using a standard colorimetric assay (e.g., MTT or XTT).
Methodology:
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116) in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: In a chemical fume hood, prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in cell culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Cell Treatment: Remove the old media from the 96-well plate and add the media containing the various concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate for an additional 4 hours.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals with a solubilization solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate key procedural workflows for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. med.navy.mil [med.navy.mil]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
